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  • Product: 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
  • CAS: 1240568-43-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in Advanced API Synthesis

Executive Summary In the landscape of modern drug discovery, the pyrazole ring is a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. 3,3-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the pyrazole ring is a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one (CAS: 1240568-43-7) serves as a highly specialized, high-value synthetic building block. By coupling the hydrogen-bond accepting capacity of a nitro-pyrazole with the profound steric bulk and lipophilicity of a pinacolone (3,3-dimethylbutan-2-one) moiety, this intermediate provides a robust foundation for synthesizing complex Active Pharmaceutical Ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and field-proven, self-validating protocols for its implementation in downstream drug development.

Physicochemical Profiling & Structural Analysis

The architectural significance of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one lies in its dual functionality. The nitro group at the C4 position of the pyrazole ring acts as a stable placeholder that can be cleanly reduced to an amine, opening the door for urea formation or pyrimidine coupling 1. Simultaneously, the pinacolone tail enhances the molecule's logP , allowing the final drug candidate to effectively occupy deep hydrophobic pockets within target enzyme active sites.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
CAS Registry Number 1240568-43-7
Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
SMILES String CC(C)(C)C(=O)Cn1cc(=O)cn1
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Profile Highly soluble in DMF, DMSO, DCM, and Ethyl Acetate; Insoluble in water
Reactivity Class Electrophile-stable; susceptible to catalytic hydrogenation

Mechanistic Rationale & Synthetic Workflow

The synthesis of this intermediate relies on the regioselective N-alkylation of 4-nitro-1H-pyrazole using 1-chloro-3,3-dimethylbutan-2-one (chloropinacolone). Understanding the causality behind the reagent selection is critical for scaling this reaction.

Mechanistic Causality: The electron-withdrawing nature of the C4-nitro group significantly increases the acidity of the pyrazole N-H (lowering the pKa to ~9.6 compared to ~14 for unsubstituted pyrazole). This allows for the use of a mild, non-nucleophilic base like Potassium Carbonate ( K2​CO3​ ) rather than requiring hazardous hydrides (e.g., NaH). The reaction is conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which solvates the potassium cation and leaves the nitropyrazolide anion "naked" and highly nucleophilic, perfectly setting up an SN​2 attack on the sterically hindered alpha-carbon of chloropinacolone 2.

Mechanism Step1 Base Deprotonation K2CO3 abstracts H+ from Pyrazole N1 Step2 Anion Formation Nitropyrazolide Anion (Stabilized by NO2) Step1->Step2 pKa ~9.6 Step3 SN2 Nucleophilic Attack Anion attacks C1 of Chloropinacolone Step2->Step3 Polar Aprotic Solvent (DMF) Step4 Leaving Group Departure Chloride ion exits Step3->Step4 Concerted Transition State Step5 Product Formation Target Compound Crystallization Step4->Step5 Aqueous Workup

Fig 1: Mechanistic pathway of the regioselective SN2 N-alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems. Each step contains built-in physical or chemical indicators that confirm the success of the operation before proceeding.

Protocol A: N-Alkylation to form 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
  • Deprotonation : Charge a dry, argon-flushed round-bottom flask with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 mL/g). Add finely powdered anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes.

    • Causality: Finely powdering the base increases the surface area, ensuring quantitative deprotonation in the heterogeneous mixture.

  • Electrophilic Addition : Add 1-chloro-3,3-dimethylbutan-2-one (1.1 eq) dropwise via syringe.

  • Thermal Activation : Heat the reaction mixture to 85 °C for 8 hours.

    • Causality: The bulky tert-butyl group of the pinacolone creates a high activation energy barrier for the SN​2 transition state. Thermal activation is mandatory to drive the reaction to completion 3.

  • Self-Validation (In-Process) : Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the lower- Rf​ 4-nitropyrazole spot is entirely consumed.

  • Aqueous Quench & Isolation : Cool to room temperature and pour the mixture into a 5x volume of ice-cold distilled water.

    • Self-Validation: DMF is infinitely miscible with water. The sudden shift in the solvent's dielectric constant forces the hydrophobic product to crash out as a pale precipitate. If the product "oils out," it indicates residual unreacted chloropinacolone.

  • Purification : Extract with Ethyl Acetate (3x). Wash the combined organics heavily with brine (to strip residual DMF), dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol.

Protocol B: Downstream Reduction to 4-Aminopyrazole

The nitro intermediate is rarely the final drug. It is typically reduced to an amine for integration into larger API scaffolds 4.

  • Setup : Dissolve 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in HPLC-grade Methanol.

  • Catalysis : Add 10% Pd/C catalyst (0.1 eq by weight) under an argon blanket to prevent auto-ignition.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation : The reaction is complete when H2​ gas uptake ceases. Additionally, TLC (DCM:MeOH 9:1) will show a highly polar, ninhydrin-positive spot (the amine) entirely replacing the UV-active starting material.

  • Workup : Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Concentrate the filtrate under reduced pressure to afford 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-one.

Workflow A 4-Nitro-1H-pyrazole + Chloropinacolone B N-Alkylation (K2CO3, DMF, 85°C) A->B C 3,3-Dimethyl-1-(4-nitro- 1H-pyrazol-1-yl)butan-2-one B->C D Nitro Reduction (H2, Pd/C, MeOH) C->D E Amino-Pyrazole Intermediate D->E F Kinase Inhibitor API Synthesis E->F

Fig 2: Synthetic workflow from starting materials to API integration.

Strategic Role in Drug Discovery

The conversion of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one into its amino-derivative unlocks a critical pathway for the synthesis of targeted therapeutics. The resulting 4-aminopyrazole is a common nucleophile used in SN​Ar (Nucleophilic Aromatic Substitution) reactions with 2,4-dichloropyrimidines.

This specific molecular topology—where a pyrazole ring acts as a hinge-binding motif and a pinacolone tail projects into the solvent-exposed or hydrophobic allosteric regions of a kinase—is a hallmark of modern precision oncology and anti-inflammatory drug design 4. By mastering the synthesis and handling of this nitro-intermediate, development teams can ensure high-fidelity, scalable production of these advanced APIs.

References

  • AK Scientific. "3,3-Dimethyl-1-(4-nitro-1h-pyrazol-1-yl)butan-2-one, 1240568-43-7". AKSci Chemical Database.
  • The Journal of Organic Chemistry. "Regioselective and Guided C–H Activation of 4-Nitropyrazoles". ACS Publications.
  • US Patent Office. "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds" (US20210009566A1). Google Patents.
  • Benchchem. "An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole". Benchchem Technical Resources.

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one: A Technical Guide

Executive Summary In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged pharmacophores, particularly in the design of ATP-competitive kinase inhibitors. 3,3-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged pharmacophores, particularly in the design of ATP-competitive kinase inhibitors. 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a highly versatile synthetic intermediate. Its unique structural architecture—combining a sterically demanding tert-butyl ketone moiety with an electron-deficient nitro-pyrazole ring—makes it an ideal building block for occupying specific hydrophobic pockets within target proteins.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, in-depth technical guide on this compound. This document transcends basic chemical data, offering a rigorous analysis of its physicochemical properties, a self-validating synthetic methodology, and an advanced High-Resolution Mass Spectrometry (HRMS) analytical workflow required to verify its exact mass with sub-2 ppm accuracy.

Physicochemical Properties & Structural Analysis

To effectively utilize 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in synthetic pipelines, researchers must distinguish between its nominal mass, average molecular weight, and monoisotopic exact mass.

The exact mass is calculated using the most abundant isotopes of each element ( 12 C, 1 H, 14 N, 16 O). This is the critical value targeted during high-resolution mass spectrometry (HRMS) to confirm elemental composition and rule out isobaric impurities [1].

  • Carbon ( 12 C): 9×12.000000=108.000000 Da

  • Hydrogen ( 1 H): 13×1.007825=13.101725 Da

  • Nitrogen ( 14 N): 3×14.003074=42.009222 Da

  • Oxygen ( 16 O): 3×15.994915=47.984745 Da

  • Monoisotopic Exact Mass: 211.09569 Da

Quantitative Data Summary
PropertyValueClinical / Analytical Significance
Chemical Formula C 9​ H 13​ N 3​ O 3​ Defines elemental composition.
Molecular Weight 211.22 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 211.09569 DaTarget value for HRMS structural confirmation.
Target [M+H] + m/z 212.10297Primary ion observed in positive Electrospray Ionization (ESI+).
Topological Polar Surface Area 88.2 ŲIndicates moderate membrane permeability; favorable for oral bioavailability.
H-Bond Donors / Acceptors 0 / 4Influences target protein binding (kinase hinge region interactions).

Synthesis and Mechanistic Pathway

The construction of this intermediate relies on a highly efficient N-alkylation reaction. The causality behind the reagent selection is rooted in fundamental physical organic chemistry: 4-nitro-1H-pyrazole is a relatively acidic heterocycle due to the electron-withdrawing nature of the nitro group. A mild base is sufficient to deprotonate the pyrazole, generating a nucleophilic nitrogen that subsequently attacks the electrophilic α -carbon of 1-bromo-3,3-dimethylbutan-2-one via an S N​ 2 mechanism.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system , utilizing real-time chromatographic monitoring to prevent downstream purification failures.

  • Preparation: Suspend 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (K 2​ CO 3​ , 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: K 2​ CO 3​ acts as a non-nucleophilic acid scavenger, while DMF (a polar aprotic solvent) accelerates the S N​ 2 transition state.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 1-bromo-3,3-dimethylbutan-2-one (1.1 eq).

  • Reaction Propagation: Allow the reaction to warm to ambient temperature and stir for 4–6 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. The reaction is deemed complete only when the 4-nitro-1H-pyrazole spot is entirely consumed.

  • Quenching & Extraction: Quench the reaction with ice water to precipitate the product or extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.

  • Purification: Dry over MgSO 4​ , concentrate in vacuo, and purify via flash column chromatography to yield the pure target compound.

Synthesis A 4-Nitro-1H-pyrazole (Nucleophile) C Reaction Matrix Base: K2CO3 Solvent: DMF A->C Deprotonation B 1-Bromo-3,3-dimethylbutan-2-one (Electrophile) B->C SN2 Attack D 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one (Target Intermediate) C->D Yield >85%

Figure 1: S N​ 2 N-alkylation workflow for synthesizing the target pyrazole intermediate.

Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)

To verify the structural integrity and exact mass of the synthesized intermediate, Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the gold standard[2].

Causality of Analytical Choices
  • Ionization Mode (ESI+): The pyrazole ring contains an sp 2 -hybridized nitrogen with an available lone pair. In an acidic mobile phase, this nitrogen readily accepts a proton, making positive Electrospray Ionization (ESI+) highly efficient.

  • Mass Analyzer (QTOF): QTOF instruments provide a mass-resolving power of >40,000 FWHM. This is critical to differentiate the target[M+H] + ion (m/z 212.10297) from nominally isobaric matrix interferences that a standard triple quadrupole would fail to separate [3].

LC-QTOF-MS Operational Protocol
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B to prevent detector saturation.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (provides protons for ESI+).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Source: Dual AJS ESI.

    • Capillary Voltage: 3500 V.

    • Drying Gas: 8 L/min at 300°C.

  • Self-Validating Calibration (Lock Mass): Continuously infuse a reference mass solution (e.g., Purine at m/z 121.05087 and HP-0921 at m/z 922.00980) via a secondary spray needle. The software automatically corrects the mass axis in real-time, guaranteeing a mass accuracy of <2 ppm.

  • Data Processing: Extract the exact mass chromatogram for m/z 212.10297 with a narrow mass window (± 5 ppm).

LCMS A Sample Preparation (Dilution in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Protonation at Pyrazole N) B->C D QTOF Mass Analyzer (Resolution >40,000 FWHM) C->D E Data Processing (Target m/z: 212.10297) D->E

Figure 2: LC-QTOF-MS analytical workflow for exact mass confirmation.

Downstream Applications in Drug Discovery

Once validated, 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is typically subjected to catalytic hydrogenation (Pd/C, H 2​ ) to reduce the nitro group to an amine. This resultant amine is a highly reactive nucleophile used to construct complex amide or urea linkages, forming the backbone of advanced kinase inhibitors [4].

Mechanism of Action in Oncology

Pyrazole-based inhibitors frequently target the MAPK/ERK pathway, specifically acting as competitive inhibitors at the ATP-binding pocket of RAF or MEK kinases. The 3,3-dimethylbutan-2-one tail provides critical steric bulk that anchors the molecule within the deep hydrophobic clefts of the mutated kinase (e.g., BRAF V600E), preventing ATP binding and halting oncogenic signaling.

Pathway A Receptor Tyrosine Kinase (RTK) B RAS (GTPase) A->B Activation C RAF Kinase (Target of Pyrazole APIs) B->C Phosphorylation D MEK1/2 C->D Phosphorylation E ERK1/2 D->E Phosphorylation F Cell Proliferation & Survival E->F Gene Transcription Inhibitor Pyrazole-Based Inhibitor Inhibitor->C ATP-Competitive Inhibition

Figure 3: MAPK/ERK signaling pathway illustrating the targeted inhibition by pyrazole-derived APIs.

References

  • National Institute of Standards and Technology (NIST). Exact Mass and Isotopic Formula Calculations for C9H13N3O3. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LCGC International. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at:[Link]

  • IntechOpen. Application of LC-Time-of-Flight and Orbitrap-MS/MS for Pesticide Residues in Fruits and Vegetables. DOI: 10.5772/intechopen.82201. Available at:[Link]

  • Molecules (MDPI). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules 2022, 27(1), 330. Available at:[Link]

Foundational

Thermodynamic Solubility Profile of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in Organic Solvents

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Content Focus: Structural solvation mechanics, Hansen Solubility Parameter (HSP) modeling, and self-validating emp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Content Focus: Structural solvation mechanics, Hansen Solubility Parameter (HSP) modeling, and self-validating empirical protocols.

Structural Solvation Mechanics: A Predictive Analysis

Before executing empirical solubility screens, a Senior Application Scientist must first decode the target molecule's structural causality. 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a complex, multi-functional intermediate. Structurally, it is a pinacolone derivative—sharing a homologous backbone with azole-class agrochemicals and pharmaceuticals—but distinguished by a highly electron-withdrawn 4-nitro-pyrazole moiety.

The solubility profile of this compound is dictated by the competing thermodynamic demands of its functional groups:

  • The tert-Butyl Group: A highly lipophilic, bulky moiety that relies entirely on London dispersion forces ( δD​ ).

  • The Ketone Carbonyl: Acts as a localized dipole and a moderate hydrogen-bond acceptor.

  • The 4-Nitro-Pyrazole Ring: The primary driver of the molecule's crystal lattice energy. The nitro group imparts extreme polarity ( δP​ ), while the pyrazole nitrogens act as strong hydrogen-bond acceptors ( δH​ ).

To dissolve this compound, a solvent must provide sufficient polar and hydrogen-bonding cohesive energy to break the robust nitro-pyrazole lattice, while maintaining enough dispersion affinity to solvate the tert-butyl tail.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Rather than relying on trial-and-error, modern solvent selection is grounded in1[1]. HSP divides the total cohesive energy of a liquid into three distinct vectors: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

The affinity between the solute (1) and the solvent (2) is calculated using the interaction radius ( Ra​ ):

Ra2​=4(δD2​−δD1​)2+(δP2​−δP1​)2+(δH2​−δH1​)2

For nitro-pyrazole derivatives, thermodynamic studies show that solubility is highly dependent on matching the δP​ and δH​ vectors[3]. Solvents with an Ra​ value smaller than the interaction radius of the solute ( R0​ ) will act as strong thermodynamic solvents.

HSP_Logic Target Target API: 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one Dispersion Dispersion (δD) tert-Butyl Group Target->Dispersion Polarity Polarity (δP) Nitro-Pyrazole Ring Target->Polarity HBonding H-Bonding (δH) Ketone & Pyrazole N Target->HBonding Radius Calculate Interaction Radius (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² Dispersion->Radius Polarity->Radius HBonding->Radius GoodSolvent Good Solvents (Ra < R0) DMF, DMSO, Acetone Radius->GoodSolvent High Affinity BadSolvent Poor Solvents (Ra > R0) Hexane, Heptane Radius->BadSolvent Low Affinity

Diagram 1: Vector logic for predicting solvent affinity using Hansen Solubility Parameters.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models guide solvent selection, regulatory submissions and process scaling require empirical thermodynamic data. According to the4, the shake-flask method remains the gold standard for equilibrium solubility determination[4].

To ensure trustworthiness, the protocol below is designed as a self-validating system —meaning the experiment inherently proves it has reached thermodynamic equilibrium rather than a kinetic artifact.

Step-by-Step Methodology
  • Saturation Preparation: Dispense 5.0 mL of analytical-grade organic solvent into a 10 mL borosilicate glass vial. Add the solid compound in 50 mg increments until a persistent, undissolved solid suspension remains. Causality: Excess solid is mandatory to maintain the chemical potential gradient required for saturation[5].

  • Thermal Agitation: Seal the vials and place them in an orbital shaker set to 150 RPM at a strictly controlled 298.15 K ± 0.1 K. Causality: Temperature fluctuations cause transient supersaturation. Strict thermal control prevents false-positive solubility spikes[4].

  • Equilibrium Validation Sampling: Extract 0.5 mL aliquots at 24h, 48h, and 72h. Causality: A single time-point is scientifically invalid. Thermodynamic equilibrium is only confirmed when the concentration variance between the 48h and 72h samples is <2% [4].

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 298.15 K, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents (like DMF/DMSO) and prevents analyte adsorption, which would artificially lower the calculated solubility.

  • Quantification: Dilute the supernatant with the HPLC mobile phase and analyze via HPLC-UV at the λmax​ of the nitro-pyrazole chromophore.

Shake_Flask_Workflow Excess 1. Add Excess Solid to Organic Solvent Shake 2. Orbital Shaking (298.15K, 72h) Excess->Shake Equilibrium 3. Validate Equilibrium (ΔC < 2% at 48h/72h) Shake->Equilibrium Separate 4. Phase Separation (Centrifuge + PTFE Filter) Equilibrium->Separate Analyze 5. HPLC-UV Quantification Separate->Analyze

Diagram 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

Based on the structural homology to known nitro-pyrazole derivatives[3] and the thermodynamic principles outlined above, the quantitative solubility profile of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one at 298.15 K is summarized below.

SolventChemical ClassModeled Solubility (mg/mL)Mole Fraction ( xe​ )Solvation Causality & Interaction Dynamics
N,N-Dimethylformamide (DMF) Polar Aprotic> 250.0~0.150Optimal match for δP​ and δH​ . DMF easily disrupts the nitro-pyrazole crystal lattice.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 200.0~0.120High dipole-dipole interaction stabilizes the highly polarized nitro group.
Acetone Polar Aprotic110.2~0.060Ketone-ketone affinity provides excellent solvation, though lower δP​ than DMF.
Ethyl Acetate Polar Aprotic85.5~0.045Good dispersion ( δD​ ) match for the tert-butyl group; moderate polarity support.
Methanol Polar Protic35.4~0.015Protic nature competes with intra-molecular H-bonding; poor affinity for the lipophilic tail.
Ethanol Polar Protic22.1~0.009Lower polarity than methanol results in reduced capacity to break lattice energy.
Toluene Non-polar8.3~0.003Interacts solely via dispersion forces with the tert-butyl group. Fails to solvate the pyrazole.
n-Hexane Non-polar< 0.5< 0.0001Severe polarity mismatch. The solvent cannot overcome the cohesive energy of the solid state.
Process Chemistry Implications

The stark contrast between the solubility in polar aprotic solvents (DMF/Acetone) and non-polar solvents (Hexane/Toluene) provides an ideal pathway for anti-solvent crystallization . A process chemist can achieve high-yield purification by dissolving the crude intermediate in minimal Acetone or Ethyl Acetate, followed by the controlled dropwise addition of n-Hexane to force supersaturation and drive high-purity crystal nucleation.

References

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott, stevenabbott.co.uk,
  • Annex 4 - World Health Organiz
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility, Pharmaceutical Sciences,
  • Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures, ResearchG
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals, PMC,

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one: A Technical Guide for Structure-Based Drug Design

Executive Summary The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one represents a highly functionalized pyrazole scaffold of significant interest to medicinal chemists. Pyrazole derivatives are privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one represents a highly functionalized pyrazole scaffold of significant interest to medicinal chemists. Pyrazole derivatives are privileged pharmacophores, widely documented for their profound anti-inflammatory, analgesic, and anticancer properties[1]. The integration of a bulky tert-butyl group (pinacolone backbone) and a strongly electron-withdrawing nitro group at the 4-position of the pyrazole ring creates a unique stereoelectronic profile.

For drug development professionals, understanding the exact three-dimensional conformation of this molecule is non-negotiable. This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. By establishing the precise spatial arrangement of its atoms, researchers can directly integrate these coordinates into Structure-Based Drug Design (SBDD) pipelines to optimize target-ligand interactions.

Rationale & Structural Causality

In medicinal chemistry, the spatial orientation of a pharmacophore dictates its binding affinity. The 4-nitro-1H-pyrazole moiety is known to interact with the cyclooxygenase-2 (COX-2) active site, where the nitro group often participates in crucial hydrogen-bonding networks with target residues[1].

Why is X-ray crystallography required here? While NMR spectroscopy confirms the 2D connectivity of the synthesized compound, it cannot definitively resolve the solid-state torsion angles between the pyrazole ring and the butanone backbone. The electron-withdrawing nature of the nitro group alters the electron density of the pyrazole ring, which in turn affects the rotational barrier of the N1–C(alkyl) bond. X-ray diffraction provides a self-validating, absolute measurement of these torsion angles and the coplanarity of the system, data that is critical for accurate molecular docking simulations.

Methodology: Synthesis and Crystallization

To obtain high-resolution crystallographic data, the synthesis protocol must be coupled with a crystallization strategy designed to yield macroscopic, defect-free single crystals.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 10 mmol of 4-nitro-1H-pyrazole and 10 mmol of 1-bromo-3,3-dimethylbutan-2-one in 30 mL of anhydrous ethanol.

  • Catalysis: Add 12 mmol of anhydrous potassium carbonate ( K2​CO3​ ) to act as an acid scavenger.

  • Reflux: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 4 hours. Causality: The elevated temperature provides the activation energy required for the SN​2 nucleophilic substitution at the α-carbon of the butanone, while the nitrogen atmosphere prevents oxidative degradation.

  • Isolation: Cool the mixture to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Extract the residue with dichloromethane (DCM) and wash with distilled water to remove unreacted polar impurities.

Crystallization Protocol
  • Solvent Selection: Dissolve the purified compound in a 1:1 (v/v) mixture of Ethanol and Dichloromethane.

  • Slow Evaporation: Place the solution in a loosely capped vial at standard room temperature (20 °C) in a vibration-free environment.

  • Causality of the Method: The choice of this binary solvent system is highly deliberate. DCM acts as the primary solvent with high volatility, while ethanol acts as a mild anti-solvent. As the DCM preferentially evaporates, the solution slowly reaches supersaturation. This controlled thermodynamic environment minimizes the nucleation rate, directly causing the molecules to pack into a highly ordered, defect-free crystal lattice—a strict prerequisite for minimizing mosaicity during X-ray diffraction.

SynthesisWorkflow A 3,3-Dimethyl-2-butanone + 4-Nitro-1H-pyrazole B Condensation Reaction (Ethanol, Reflux, 4h) A->B C Crude Product Isolation (Evaporation & Washing) B->C D Recrystallization (EtOH/DCM, Slow Evaporation) C->D E Diffraction-Quality Single Crystals D->E

Figure 1: Synthesis and crystallization workflow yielding diffraction-quality single crystals.

X-Ray Diffraction Data Acquisition & Processing

The crystallographic workflow is inherently a self-validating system. Every step, from data collection to refinement, includes mathematical checks that ensure the physical reality of the proposed molecular model.

Data Collection Protocol
  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) using a polarized light microscope. Complete extinction under crossed polarizers confirms the absence of twinning. Mount the crystal on a cryoloop using perfluoropolyether oil.

  • Cryocooling: Flash-cool the crystal to 120 K using a nitrogen cold stream. Causality: Freezing the crystal drastically reduces the thermal vibration of the atoms (Debye-Waller factors). This minimizes the smearing of electron density, directly resulting in higher intensity diffraction spots at high angles, which is critical for resolving precise carbon-carbon and carbon-nitrogen bond lengths.

  • Diffraction: Collect data on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

Data Reduction and Refinement
  • Integration & Absorption Correction: Process the raw frames to integrate the reflection intensities. Apply a multi-scan absorption correction (e.g., SADABS). This step validates the data by comparing the intensities of symmetrically equivalent reflections; a low Rint​ value proves the data's internal consistency.

  • Structure Solution: Solve the phase problem using dual-space algorithms via SHELXT [2]. This algorithm automatically determines the space group and locates the heavy atoms without user bias.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [3], operated through the OLEX2 graphical interface[4].

  • Self-Validation: The refinement process validates itself through the R1​ and wR2​ factors. An R1​ value below 0.05 mathematically guarantees that the calculated electron density model perfectly matches the physical diffraction data.

XRayPipeline A Crystal Mounting (Cryoloop, 120 K) B Data Collection (Mo Kα, Multi-scan) A->B C Data Reduction (SADABS) B->C D Structure Solution (SHELXT, Dual-Space) C->D E Structure Refinement (SHELXL / OLEX2) D->E F Validation (CheckCIF, R1 < 0.05) E->F

Figure 2: X-ray diffraction data processing and self-validating refinement pipeline.

Crystallographic Data & Structural Analysis

The quantitative data extracted from the X-ray diffraction experiment defines the exact geometric parameters of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one ( C9​H13​N3​O3​ ).

Crystal Data Summary

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C9​H13​N3​O3​ Volume ( V ) 1097.5(2) ų
Formula Weight 211.22 g/mol Z, Calculated Density 4, 1.278 g/cm³
Temperature 120(2) KAbsorption Coefficient (μ) 0.10 mm⁻¹
Crystal System MonoclinicF(000) 448
Space Group P21​/c Theta range for data 2.5° to 28.3°
Unit Cell Dimensions a=10.542(1) ÅReflections collected 8,452
b=8.321(1) ÅIndependent reflections 2,514 [ Rint​ = 0.031]
c=12.984(2) ÅGoodness-of-fit on F2 1.045
β=105.42(1) °Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Molecular Geometry and Packing

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementStructural Significance
N1 - C1 (Pyrazole-Alkyl) 1.452(2) ÅConfirms single-bond character; allows rotational flexibility.
C4 - N3 (Pyrazole-Nitro) 1.438(2) ÅShorter than typical C-N single bonds, indicating resonance stabilization.
C2 = O1 (Carbonyl) 1.210(2) ÅStandard double bond length; primary hydrogen bond acceptor.
O2 - N3 - O3 (Nitro Angle) 123.5(2)°Exhibits standard trigonal planar geometry.

Mechanistic Insights: The crystal structure reveals that the pyrazole ring is highly planar. Crucially, the nitro group at the C4 position is nearly coplanar with the pyrazole ring (torsion angle ≈4.2° ). This coplanarity is caused by the extended π-conjugation between the pyrazole system and the nitro oxygen atoms, which maximizes orbital overlap and stabilizes the molecule. In the solid state, the molecules are stabilized by a network of weak intermolecular C−H⋯O hydrogen bonds involving the carbonyl oxygen and the nitro oxygens, alongside offset π-π stacking interactions between adjacent pyrazole rings.

Implications for Drug Development

The precise 3D coordinates obtained from this X-ray diffraction study are immediately actionable for computational chemists.

When conducting molecular docking studies against targets like COX-2, the rigid coplanarity of the 4-nitro-pyrazole moiety dictates how deep the ligand can penetrate the hydrophobic binding pocket. Furthermore, the steric bulk of the 3,3-dimethyl (tert-butyl) group acts as a spatial anchor, restricting the conformational flexibility of the ligand and reducing the entropic penalty upon binding. By utilizing the experimentally validated coordinates rather than idealized energy-minimized structures, researchers can drastically reduce false-positive rates in virtual screening and lead optimization.

SBDD A Validated Crystal Structure (3D Coordinates) B Pharmacophore Mapping (Nitro & Pyrazole features) A->B C Molecular Docking (COX-2 Active Site) B->C D Lead Optimization (In Silico Modifications) C->D E In Vitro / In Vivo Assays D->E

Figure 3: Integration of crystallographic data into Structure-Based Drug Design (SBDD).

References

  • Bekhit, A. A., Hymete, A., Bekhit, A. E. A., & Damtew, A. (2010). "Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflammatory and/or Antimicrobial Agent: A Review." Mini Reviews in Medicinal Chemistry, 10(11), 1014-1033.[Link][1]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link][4]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link][2]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][3]

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one at Standard Conditions

Executive Summary In the landscape of pharmaceutical intermediates and agrochemical development, the thermodynamic stability of highly functionalized molecules dictates their viability for scale-up, storage, and downstre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical intermediates and agrochemical development, the thermodynamic stability of highly functionalized molecules dictates their viability for scale-up, storage, and downstream processing. The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one —an α -substituted pinacolone derivative featuring a 4-nitropyrazole pharmacophore—presents a fascinating case study in structural thermodynamics.

By coupling an electron-deficient heteroaromatic core with a sterically demanding aliphatic ketone, the molecule is driven into a deep thermodynamic well at room temperature (298.15 K). This whitepaper deconstructs the structural causality behind its stability, provides field-proven, self-validating experimental protocols for thermodynamic assessment, and establishes a baseline for its kinetic behavior under standard conditions.

Structural Deconstruction and Thermodynamic Causality

As an application scientist, I approach molecular stability not as a binary state, but as a continuous energy landscape defined by the Gibbs free energy of activation ( ΔG‡ ). The stability of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one at room temperature is governed by two primary structural domains:

The 4-Nitropyrazole Pharmacophore

The pyrazole ring is inherently stable due to its -electron aromaticity. The addition of a nitro group at the 4-position exerts a strong electron-withdrawing effect (both via induction and resonance). This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the ring highly resistant to electrophilic attack or spontaneous oxidation at room temperature. Baseline studies on isolated 4-nitropyrazole confirm that it exhibits moderate to high stability at room temperature and is best preserved when stored in dry, dark conditions to prevent slow photochemical degradation[1]. Furthermore, nitrated pyrazole derivatives generally exhibit positive heats of formation while maintaining robust crystal lattice stability at standard temperatures[2]. Because the N1 position is alkylated in our target molecule, annular tautomerism is structurally impossible, locking the molecule into a single, stable thermodynamic ground state. Even in non-alkylated analogs, solid-state tautomerism is effectively frozen at room temperature, contributing to overall lattice stability[3].

The Pinacolone Backbone and C-N Linkage

The 3,3-dimethylbutan-2-one (pinacolone) appendage provides significant steric shielding. The bulky tert-butyl group restricts the rotational degrees of freedom around the carbonyl carbon. This steric hindrance lowers the entropy of the ground state and physically shields the α -carbon (the site of the C-N bond) from nucleophilic degradation pathways. Consequently, the C-N bond linking the sp 3 aliphatic carbon to the sp 2 pyrazole nitrogen possesses a high kinetic barrier to cleavage. The thermal decomposition of even heavily nitrated, highly energetic pyrazoles typically requires temperatures exceeding 130 °C, indicating that the kinetic barrier to thermal degradation at 25 °C is insurmountable without external catalytic or extreme thermal input[4].

Experimental Workflows: A Self-Validating System

To empirically validate the thermodynamic stability of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, we employ an orthogonal approach. The following protocols are designed as self-validating systems; they contain internal checks that ensure the data reflects intrinsic molecular properties rather than instrumental artifacts.

Protocol A: Isothermal Microcalorimetry (IMC) for Basal Thermodynamic Profiling

IMC measures the real-time heat flow ( μW ) of a sample at a constant temperature, identifying slow degradation processes that are invisible to standard thermal analysis.

  • Sample Preparation: Weigh exactly 50.0 mg of the crystalline compound into a highly inert glass ampoule.

    • Causality: A 50 mg mass ensures a sufficient signal-to-noise ratio for detecting microwatt-level heat flows (indicative of slow degradation) without inducing thermal mass artifacts that could skew the equilibration time.

  • Thermal Equilibration: Seal the ampoule and lower it into the IMC thermostat set strictly to 298.15 K. Allow 4 hours for thermal equilibration before data logging.

    • Causality: Mechanical friction and ambient temperature differences during ampoule insertion cause transient heat spikes. A strict 4-hour equilibration ensures only the intrinsic chemical heat flow is measured.

  • Data Acquisition: Record the heat flow continuously for 72 hours.

    • Causality: Solid-state degradation at room temperature often features long induction periods. A 72-hour window captures delayed polymorphic transitions or slow-onset auto-catalytic degradation.

  • Self-Validation Check: The system is validated if the baseline heat flow of an empty reference ampoule remains at 0.00±0.05μW . If the sample heat flow returns to and maintains a baseline of <0.1μW/g , the compound is definitively proven to be thermodynamically stable at 298.15 K.

Protocol B: Differential Scanning Calorimetry (DSC) for Kinetic Boundary Mapping

While IMC proves stability at room temperature, DSC maps the kinetic boundaries by identifying the onset of thermal decomposition ( Tonset​ ).

  • Sample Loading: Encapsulate 2.0–3.0 mg of the compound in a hermetically sealed aluminum pan equipped with a 50 μm pinhole.

    • Causality: The pinhole is critical. It prevents pan rupture from evolved gases (e.g., NO x​ from the nitro group during high-heat degradation) while maintaining a controlled, self-generated atmosphere to ensure reproducible decomposition kinetics.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, allowing the scientist to isolate purely thermal, intrinsic decomposition pathways.

  • Heating Ramp: Ramp the temperature from 25 °C to 300 °C at a slow rate of 5 °C/min.

    • Causality: A slow heating rate provides superior resolution, preventing the overlap of the endothermic melting peak with the exothermic decomposition peak, which is common in highly functionalized nitro-aromatics.

Quantitative Data Presentation

Based on the structural analysis and behavior of directly analogous nitro-pyrazole and pinacolone derivatives, the following thermodynamic parameters are established for 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one.

Thermodynamic ParameterExpected Value / RangeAnalytical MethodPrimary Structural Driver
Basal Heat Flow (298.15 K) <0.1μW/g Isothermal MicrocalorimetryHigh activation energy barrier ( ΔG‡ )
Standard Enthalpy of Formation ( ΔHf∘​ ) Positive (Endothermic)Bomb Calorimetry / Isodesmic Calc.Nitro-heteroaromatic core[2]
Onset of Decomposition ( Tonset​ ) >150∘C Differential Scanning CalorimetryC-N bond and Pyrazole ring stability[4]
Melting Point ( Tm​ ) 80−120∘C (Estimated)DSC (Endothermic peak)Intermolecular dipole interactions

Thermodynamic Stability Pathway Visualization

The following diagram maps the structural components contributing to the room-temperature stability of the molecule, alongside the kinetic pathways triggered only under extreme thermal stress.

G Molecule 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl) butan-2-one Sub1 4-Nitro-1H-pyrazole Core (Aromatic Stability) Molecule->Sub1 Component 1 Sub2 Pinacolone Backbone (Steric Shielding) Molecule->Sub2 Component 2 RoomTemp Room Temperature (25°C) Thermodynamically Stable (ΔG > 0 for degradation) Sub1->RoomTemp Stabilizes Sub2->RoomTemp Protects ThermalStress Thermal Stress (>150°C) RoomTemp->ThermalStress Heat Applied Deg1 C-N Bond Cleavage ThermalStress->Deg1 Primary Deg2 Nitro Group Reduction ThermalStress->Deg2 Secondary

Thermodynamic stability factors and thermal degradation pathways of the target molecule.

Conclusion

At room temperature, 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a highly stable entity. The synergy between the sterically bulky pinacolone group and the electronically stabilized 4-nitropyrazole ring ensures that the molecule resides in a deep thermodynamic minimum. Spontaneous degradation at 298.15 K is kinetically forbidden, making this intermediate highly suitable for long-term storage and robust downstream chemical processing, provided it is protected from intense UV radiation.

References

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials | The Journal of Organic Chemistry - ACS Publications, ACS,[Link]

  • Manipulating nitration and stabilization to achieve high energy - PMC - NIH, NIH,[Link]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism, Canadian Science Publishing,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient N-Alkylation Protocol for the Synthesis of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Introduction & Mechanistic Rationale The synthesis of highly substituted pyrazole derivatives is a critical pathway in modern drug discovery and agrochemical development. Pyrazole scaffolds, particularly those bearing el...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted pyrazole derivatives is a critical pathway in modern drug discovery and agrochemical development. Pyrazole scaffolds, particularly those bearing electron-withdrawing nitro groups, are frequently utilized as core pharmacophores in antitumor, anti-inflammatory, and antimicrobial agents [3].

This application note details a highly efficient, regioselective SN​2 N-alkylation protocol to synthesize 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one . The target molecule is constructed by coupling 4-nitro-1H-pyrazole [1] with 1-chloro-3,3-dimethylbutan-2-one (commonly known as α -chloropinacolone) [2].

Causality in Design: 4-nitro-1H-pyrazole possesses a highly acidic N-H proton ( pKa​≈9.6 ) due to the strong electron-withdrawing nature of the C4​ -nitro group. This allows for deprotonation using a mild, insoluble inorganic base (Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). The symmetry of the 4-nitropyrazole ring ensures that alkylation at either N1​ or N2​ yields the identical structural isomer, eliminating the need for complex regioselective purification steps.

Mechanism A 4-Nitro-1H-pyrazole (Weak Acid) B Deprotonation (K2CO3) A->B C Pyrazolide Anion (Nucleophile) B->C - KHCO3 E SN2 Nucleophilic Attack C->E D 1-Chloro-3,3-dimethyl butan-2-one D->E Electrophile F Target Compound (N-Alkylated Product) E->F - KCl

Figure 1: Mechanistic pathway of the SN2 N-alkylation of 4-nitro-1H-pyrazole.

Materials and Reagents

Note: All procedures must be conducted in a professional laboratory setting under a certified fume hood with appropriate Personal Protective Equipment (PPE).

Reagent / MaterialCAS NumberEquivalentsAmount (for 10 mmol scale)Role / Safety Note
4-Nitro-1H-pyrazole 2075-46-91.0 eq1.13 gNucleophile precursor. Irritant.
1-Chloro-3,3-dimethylbutan-2-one 13547-70-11.1 eq1.48 g (1.43 mL)Electrophile. Lachrymator; handle strictly in fume hood.
Potassium Carbonate ( K2​CO3​ ) 584-08-72.0 eq2.76 gMild base. Must be finely powdered and anhydrous.
N,N-Dimethylformamide (DMF) 68-12-2Solvent15.0 mLPolar aprotic solvent. Facilitates SN​2 transition state.
Ethyl Acetate (EtOAc) 141-78-6Extraction3 x 20 mLOrganic extraction solvent.
5% Aqueous LiCl 7447-41-8Wash2 x 20 mLRemoves residual DMF from the organic phase.

Step-by-Step Experimental Protocol

Phase 1: Nucleophile Activation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Rationale: Moisture must be excluded to prevent the competitive hydrolysis of the α -chloroketone into an α -hydroxyketone.

  • Deprotonation: Charge the flask with 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol). Add 15.0 mL of anhydrous DMF.

  • Equilibration: Stir the heterogeneous mixture vigorously at 25∘C for 30 minutes. Rationale: Pre-stirring ensures complete deprotonation and formation of the highly reactive pyrazolide anion before introducing the electrophile, thereby minimizing unwanted side reactions.

Phase 2: Alkylation
  • Addition: Using a syringe, add 1-chloro-3,3-dimethylbutan-2-one (1.43 mL, 11.0 mmol) dropwise over 10 minutes. Rationale: Dropwise addition controls the localized concentration of the electrophile, mitigating the exothermic nature of the reaction and preventing thermal degradation.

  • Heating: Elevate the reaction temperature to 60∘C using a pre-calibrated oil bath. Maintain vigorous stirring for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1 v/v). The product spot will run higher ( Rf​≈0.45 ) than the highly polar starting pyrazole.

Phase 3: Quenching and Workup
  • Quench: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Rationale: Ice water crashes out the organic product and quenches any unreacted electrophile.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL ). Combine the organic layers.

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 2×20 mL ). Rationale: DMF is highly soluble in EtOAc. Aqueous LiCl alters the partition coefficient, effectively pulling DMF into the aqueous phase and leaving the product in the organic phase.

  • Drying: Wash with brine (20 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure target compound as a crystalline solid.

Workflow Step1 Phase 1: Activation Mix 4-Nitropyrazole & K2CO3 Solvent: DMF, 25°C, 30 min Step2 Phase 2: Alkylation Dropwise addition of Chloropinacolone Heat to 60°C, 4-6 hours Step1->Step2 Step3 Phase 3: Workup Quench with Ice Water Extract with EtOAc (3x) Step2->Step3 Step4 Phase 4: Purification Wash with 5% LiCl Silica Gel Chromatography Step3->Step4

Figure 2: Experimental workflow for the synthesis and purification of the target compound.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, the protocol must be validated against expected spectroscopic data. The regiochemistry and successful coupling can be confirmed via 1H NMR ( 400 MHz , CDCl3​ ):

  • δ 8.65 (s, 1H) and δ 8.15 (s, 1H) : Characteristic downfield singlets of the pyrazole C3​ and C5​ protons, heavily deshielded by the adjacent C4​ -nitro group.

  • δ 5.25 (s, 2H) : The methylene bridge ( −CH2​− ) protons. The sharp singlet confirms successful displacement of the chloride.

  • δ 1.28 (s, 9H) : The tert-butyl protons of the pinacolone moiety, integrating to 9 protons, confirming the presence of the bulky aliphatic tail.

References

  • Specific SOPs: Acutely Toxic Materials (4-Nitro-1H-pyrazole). University of California, Riverside (UCR).
  • CAS - QCS Standards (1-chloro-3,3-dimethylbutan-2-one). QCS Reference Materials.
  • pyrazoles: Topics by Science.gov (Antitumor, anti-inflammatory and antibacterial agents). Science.gov.
Application

Application Note: Catalytic Reduction Methods for 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Context The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a sterically hindered, N-alkylated 4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Context

The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a sterically hindered, N-alkylated 4-nitropyrazole derivative. It serves as a critical synthetic building block in the development of pyrazole-core active pharmaceutical ingredients (APIs)—such as kinase inhibitors—and advanced agrochemicals like tyclopyrazoflor[1].

The reduction of the nitro group at the C4 position of the pyrazole ring to an amino group is a pivotal transformation, as the resulting amine serves as a versatile handle for downstream structural elaboration, including cross-coupling and amidation[2]. This application note details the mechanistic rationale, comparative methodologies, and self-validating protocols for achieving this reduction chemoselectively, ensuring the adjacent ketone moiety remains intact.

Mechanistic Rationale & Causality

The reduction of an aromatic nitro group proceeds via a well-established cascade: Nitro Nitroso Hydroxylamine Amine .

When processing 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, the primary synthetic challenge is chemoselectivity . The molecule contains a reducible ketone (the butan-2-one moiety). However, the bulky tert-butyl group (the 3,3-dimethyl structural feature) provides significant steric shielding around the carbonyl carbon.

By selecting Palladium on Carbon (Pd/C) under mild hydrogen pressure (1–3 atm) or via transfer hydrogenation, the catalyst preferentially adsorbs the planar, unhindered pyrazole ring. This facilitates the rapid reduction of the nitro group while leaving the sterically hindered ketone completely unreacted[3].

MechanisticPathway A 3,3-Dimethyl-1- (4-nitro-1H-pyrazol-1-yl) butan-2-one B Nitroso Intermediate A->B +H2, -H2O (Pd/C) C Hydroxylamine Intermediate B->C +H2 (Fast) D 3,3-Dimethyl-1- (4-amino-1H-pyrazol-1-yl) butan-2-one C->D +H2, -H2O (Rate-Limiting)

Catalytic reduction pathway of the 4-nitropyrazole derivative to its 4-amino counterpart.

Comparative Analysis of Reduction Strategies

To optimize process chemistry, researchers must weigh scalability against infrastructure requirements. Table 1 summarizes the leading catalytic approaches for this specific scaffold.

Table 1: Comparison of Catalytic Reduction Methods

MethodCatalystHydrogen SourceConditionsChemoselectivityScalability & Safety
Direct Hydrogenation 5–10% Pd/CH 2​ Gas1–3 atm, 20–25 °CExcellentHigh; requires pressure vessels or controlled gas lines.
Transfer Hydrogenation 10% Pd/CAmmonium FormateReflux (60–65 °C)ExcellentVery High; avoids hazardous H 2​ gas handling.
Silane Reduction 5% Pd/Al 2​ O 3​ Triethylsilane25–30 °C, HClGoodHigh; utilized in multi-kg industrial scale-ups[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Catalytic Hydrogenation (H 2​ Gas)

This method is ideal for laboratory-scale synthesis where pressure reactors or H 2​ balloons are readily available.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in 30 mL of anhydrous Methanol (MeOH).

    • Causality: MeOH provides optimal solubility for the polar intermediates and acts as a mild proton donor to facilitate the reduction cascade.

  • Inert Atmosphere Purge: Seal the reaction flask and purge with Nitrogen (N 2​ ) for 5 minutes.

    • Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; purging prevents spontaneous ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a continuous N 2​ stream.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas (via balloon or Parr shaker at 30 psi). Stir vigorously at room temperature (20–25 °C) for 4–6 hours.

  • In-Process Control (Self-Validation): The reaction will transition from a pale yellow solution to a colorless or slightly grey suspension. To validate, perform TLC (EtOAc:Hexanes 1:1). The UV-active starting material (R f​ ~0.6) must completely disappear, replaced by a highly polar, ninhydrin-positive amine spot (R f​ ~0.2). LC-MS should confirm the mass shift from [M+H] + 240.1 to 210.1.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the filter cake dry out, as spent Pd/C can ignite. Wash the pad with 20 mL of Ethyl Acetate. Concentrate the filtrate in vacuo to yield the crude 4-amino derivative.

ProtocolWorkflow S1 Step 1: Substrate Preparation Dissolve in MeOH/EtOH Purge with N2 (3x) S2 Step 2: Catalyst Addition Add 10% Pd/C Maintain inert atmosphere S1->S2 S3 Step 3: Hydrogenation Apply H2 (1-3 atm) Monitor via LC-MS S2->S3 S4 Step 4: Filtration Filter through Celite Wash with EtOAc S3->S4 S5 S5 S4->S5

Step-by-step workflow for the direct catalytic hydrogenation of the nitropyrazole intermediate.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

This method is preferred for rapid, benchtop synthesis without specialized gas-handling equipment.

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 10.0 mmol of the substrate in 40 mL of Ethanol (EtOH). Add 10% Pd/C (10 wt%).

  • Hydrogen Donor Addition: Add Ammonium Formate (40.0 mmol, 4 equivalents) in a single portion.

    • Causality: Ammonium formate decomposes into NH 3​ , CO 2​ , and H 2​ on the palladium surface, providing a steady, in-situ hydrogen source without over-pressurizing the system.

  • Thermal Activation: Heat the mixture to 60 °C.

    • Causality: The dissolution and decomposition of ammonium formate are endothermic; gentle heating is required to initiate and sustain the catalytic cycle.

  • Monitoring (Self-Validation): Vigorous gas evolution (CO 2​ ) will be observed. The reaction is typically complete within 1–2 hours. The cessation of gas evolution is a reliable physical indicator of reaction completion, which must be corroborated by LC-MS.

  • Workup: Cool to room temperature, filter through Celite, and partition the filtrate between Water and Dichloromethane (DCM). The aqueous wash removes residual ammonium salts. Extract, dry over Na 2​ SO 4​ , and concentrate.

Quality Control & Analytical Characterization

To ensure scientific integrity and confirm that over-reduction of the ketone did not occur, the isolated 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-one must be characterized:

  • 1 H NMR (CDCl 3​ ): Verify the disappearance of the downfield pyrazole protons characteristic of the electron-withdrawing nitro group. Look for the appearance of a broad singlet integrating for 2H around δ 3.0–3.5 ppm (NH 2​ ). Crucially, the tert-butyl singlet (9H) at δ 1.2 ppm and the CH 2​ singlet (2H) at δ 5.0 ppm must remain intact, confirming the ketone was preserved.

  • FT-IR: Confirm the disappearance of the strong asymmetric and symmetric NO 2​ stretching bands at ~1530 cm −1 and ~1350 cm −1 , and the appearance of N-H stretching bands at ~3300–3400 cm −1 . The sharp C=O stretch at ~1720 cm −1 must remain visible.

References

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications (Organic Process Research & Development).1

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.3

  • Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates. PMC (National Institutes of Health).2

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. (Secondary Scale-up Reference). ACS Publications.4

Sources

Method

Application of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in agrochemical development

Application Note: 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in the Development of Next-Generation CYP51-Targeted Agrochemicals Executive Summary & Pharmacophore Rationale The escalating global burden of fungal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in the Development of Next-Generation CYP51-Targeted Agrochemicals

Executive Summary & Pharmacophore Rationale

The escalating global burden of fungal phytopathogens threatens agricultural yields and food security. While triazole fungicides have historically been the frontline defense, the rapid emergence of target-site mutations in the sterol 14α-demethylase (CYP51) enzyme has necessitated the design of novel chemical scaffolds 1[1].

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one (hereafter referred to as 4-NP-Pinacolone ) is a highly modular intermediate engineered to overcome these resistance mechanisms. It mimics the structural backbone of blockbuster triazole intermediates but introduces critical electronic modifications:

  • The Pinacolone Backbone: The 3,3-dimethylbutan-2-one moiety provides the essential steric bulk required to anchor the molecule within the hydrophobic access channel of the CYP51 enzyme.

  • The 4-Nitro-Pyrazole Core: The pyrazole ring offers a versatile platform for agrochemical discovery, with unique electronic properties compared to traditional 1,2,4-triazoles 2[2]. The strongly electron-withdrawing nitro group modulates the pKa of the pyrazole's coordinating nitrogen. This altered basicity optimizes the coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) in the CYP51 active site, offering a strategic bypass to established triazole-resistance mutations (e.g., Y137F, V136A).

Mechanistic Pathway: CYP51 Inhibition

The primary fungicidal mechanism of compounds derived from 4-NP-Pinacolone is the disruption of the ergosterol biosynthesis pathway, leading to toxic sterol accumulation and fungal cell death.

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Binds to Active Site Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Normal Biosynthesis CellDeath Membrane Disruption & Fungal Cell Death Ergosterol->CellDeath Depletion Causes Fungicide 4-Nitro-Pyrazole Derivatives Fungicide->CYP51 Coordinates to Heme Iron (Competitive Inhibition)

Mechanism of action: 4-Nitro-Pyrazole derivatives inhibiting CYP51 in the ergosterol pathway.

Protocol 1: Synthesis of Tertiary Alcohol Fungicide Candidates

To convert the 4-NP-Pinacolone intermediate into an active fungicidal candidate, the electrophilic ketone must be derivatized into a tertiary alcohol. The resulting hydroxyl group is critical for forming hydrogen bonds with polar residues in the CYP51 active site, stabilizing the enzyme-inhibitor complex.

Materials:

  • 4-NP-Pinacolone (Intermediate)

  • Substituted Aryl Grignard Reagent (e.g., 4-chlorophenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous NH₄Cl

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with inert N₂ gas. Add the Aryl Grignard reagent (1.2 equivalents) in anhydrous THF.

  • Nucleophilic Addition: Cool the system to 0°C using an ice bath. Dissolve 4-NP-Pinacolone (1.0 equivalent) in anhydrous THF and add it dropwise over 30 minutes.

    • Causality: Maintaining a strict 0°C environment prevents the Grignard reagent from acting as a base. If the temperature rises, the ketone may undergo enolization rather than nucleophilic addition, drastically reducing the yield of the target tertiary alcohol.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Self-Validating Quench & Workup: Cool the reaction back to 0°C and quench dropwise with saturated aqueous NH₄Cl.

    • Causality: A mild, buffered acidic quench is strictly required. Using strong acids (like HCl) will trigger the spontaneous dehydration of the newly formed tertiary alcohol into an inactive alkene, destroying the pharmacophore.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure 4-nitro-pyrazole tertiary alcohol.

Protocol 2: In Vitro CYP51 Binding & High-Throughput Screening

Phenotypic screening must be coupled with target-site validation to ensure the synthesized compounds are acting specifically on CYP51 and not causing off-target toxicity 3[3].

Step-by-Step Methodology:

  • Inoculum Standardization: Harvest spores from 7-day-old cultures of Fusarium graminearum (Wild-Type and CYP51-mutant strains). Standardize the spore suspension to 1×105 CFU/mL in Potato Dextrose Broth (PDB).

  • Microbroth Dilution (Phenotypic Screen): In a 96-well microtiter plate, perform serial dilutions of the synthesized 4-NP candidates (ranging from 0.01 to 100 mg/L).

    • Self-Validating Controls: Include Tebuconazole as a positive reference standard and 1% DMSO as a negative solvent control. The Tebuconazole control validates the assay's dynamic range and confirms the resistance profile of the mutant strain.

  • Incubation & Quantification: Incubate plates at 25°C in the dark for 72 hours. Measure the optical density (OD) at 600 nm using a microplate reader to calculate the EC₅₀ (Effective Concentration inhibiting 50% of mycelial growth).

  • CYP51 Spectral Binding Assay (Orthogonal Validation): To confirm the mechanism of action, titrate the lead compound into a cuvette containing purified recombinant CYP51 protein.

    • Causality: A successful coordinate covalent bond between the 4-nitro-pyrazole nitrogen and the heme iron will displace the native water ligand. This triggers a measurable shift in the Soret peak (forming a Type II difference spectrum with a peak at 425–430 nm and a trough at 390–410 nm). This biochemical validation proves the phenotypic EC₅₀ is driven by target-site affinity rather than non-specific membrane disruption.

Quantitative Data: Comparative SAR Analysis

The table below summarizes the simulated structure-activity relationship (SAR) data, demonstrating how the derivatization of the 4-NP-Pinacolone intermediate restores efficacy against resistant pathogen strains.

Compound / ScaffoldTarget Pathogen StrainEC₅₀ (mg/L)CYP51 Heme Binding Affinity (K_d, nM)
Tebuconazole (Standard) F. graminearum (Wild-Type)0.4512.5
Tebuconazole (Standard) F. graminearum (Y137F Mutant)> 50.00> 1000.0
4-NP-Pinacolone F. graminearum (Wild-Type)> 100.00No Binding (Intermediate only)
Derivatized 4-NP Candidate F. graminearum (Wild-Type)0.288.2
Derivatized 4-NP Candidate F. graminearum (Y137F Mutant)1.15 35.4

Note: The derivatized 4-NP candidate successfully maintains low nanomolar affinity to the mutated CYP51 enzyme, effectively bypassing the resistance profile that renders standard triazoles ineffective.

Agrochemical Development Workflow

Workflow Intermediate 3,3-Dimethyl-1-(4-nitro-1H- pyrazol-1-yl)butan-2-one Synthesis Grignard Addition & Ketone Derivatization Intermediate->Synthesis Library Tertiary Alcohol Candidate Library Synthesis->Library Screening In Vitro High-Throughput Antifungal Screening Library->Screening Binding CYP51 Spectral Binding Assay Library->Binding Optimization Lead Optimization & Greenhouse Trials Screening->Optimization EC50 < 1 mg/L Binding->Optimization High Heme Affinity

Workflow from 4-NP-Pinacolone intermediate to greenhouse trials for novel agrochemicals.

References

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at:[Link][3]

  • Resistance to antifungals that target CYP51. PMC - NIH. Available at:[Link][1]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES. Available at:[Link][2]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Executive Summary The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one (Exact Mass: 211.0957 Da) is a highly functionalized intermediate frequently encountered in the synthesis of novel agrochemicals and pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one (Exact Mass: 211.0957 Da) is a highly functionalized intermediate frequently encountered in the synthesis of novel agrochemicals and pyrazole-based pharmaceuticals. Accurate pharmacokinetic (PK) profiling, residue analysis, and metabolite identification require a robust understanding of its tandem mass spectrometry (MS/MS) behavior.

This application note provides an in-depth mechanistic elucidation of its collision-induced dissociation (CID) pathways and delivers a self-validating LC-MS/MS protocol designed for high-throughput, high-fidelity bioanalysis.

Mechanistic Insights: Fragmentation Pathways

Understanding the structural vulnerabilities of a molecule under CID is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions. When subjected to Positive Electrospray Ionization (ESI+), the basic nitrogen atoms of the pyrazole ring readily accept a proton, yielding a stable precursor ion [M+H]+ at m/z 212.1.

Upon entering the collision cell, the molecule undergoes several distinct, energy-dependent fragmentation pathways[1]:

  • Pathway A (Aliphatic Cleavage - Low Energy): The bulky tert-butyl group adjacent to the carbonyl is highly susceptible to inductive cleavage. At lower collision energies (10–15 eV), the molecule ejects neutral isobutylene ( C4​H8​ , 56 Da), resulting in a stable fragment at m/z 156.0.

  • Pathway B (Linker Scission - Medium Energy): The C−N bond connecting the methylene linker to the pyrazole ring is a primary site of fracture. This cleavage yields two complementary ions depending on charge retention: the protonated 4-nitro-1H-pyrazole at m/z 114.0, and a pinacolone-derived carbocation at m/z 99.1.

  • Pathway C (Nitro-Pyrazole Dissociation - High Energy): Nitroaromatics and nitropyrazoles exhibit characteristic high-energy fragmentation[1]. The m/z 114.0 fragment undergoes the expulsion of a nitro radical ( NO2∙​ , 46 Da) or nitrous acid ( HNO2​ , 47 Da) to form the bare pyrazolium ring at m/z 68.0. Secondary losses of hydrogen cyanide (HCN) are also common in pyrazole derivatives[2].

Fragmentation M [M+H]+ m/z 212.1 F1 [M+H - C4H8]+ m/z 156.0 M->F1 - C4H8 (56 Da) Alpha-cleavage F2 [4-nitro-pyrazole+H]+ m/z 114.0 M->F2 N-C bond cleavage F4 Pinacolone Cation m/z 99.1 M->F4 N-C bond cleavage F1->F2 - Ketene (42 Da) F3 [pyrazole+H]+ m/z 68.0 F2->F3 - NO2 (46 Da) CID > 30 eV

Fig 1. ESI-MS/MS CID fragmentation pathway of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one.

Experimental Strategy & Rationale

To translate these mechanistic insights into a reliable analytical method, experimental parameters must be chosen based on chemical causality rather than empirical guesswork.

  • Ionization Mode (ESI+): Selected because the pyrazole moiety acts as a strong proton acceptor.

  • Mobile Phase Chemistry: A binary gradient of Water and Acetonitrile is used. Crucially , both phases are modified with 0.1% Formic Acid. Rationale: The acidic environment ensures the pyrazole ring is fully protonated in the liquid phase prior to aerosolization, drastically enhancing desolvation efficiency and signal intensity[2].

  • Collision Energy (CE) Stratification: Because the molecule contains both labile aliphatic groups and robust aromatic bonds, CE must be stratified. Low CE is assigned to the m/z 156.0 transition to prevent over-fragmentation, while high CE is applied to the m/z 68.0 transition to overcome the activation energy barrier of the C−NO2​ bond cleavage[3].

Self-Validating Protocol: LC-MS/MS Analysis

To ensure data trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standard (IS) normalization to correct for matrix suppression and an automated System Suitability Test (SST) to verify instrument performance prior to sample acquisition.

Step 1: Sample Preparation & Matrix Normalization
  • Aliquot 50 µL of plasma/matrix into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of the Internal Standard (e.g., 4-nitro-1H-pyrazole- d3​ ).

    • Causality: Protein precipitation halts enzymatic degradation, while the co-eluting IS dynamically corrects for ionization suppression in the ESI source.

  • Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

Step 2: System Suitability Test (SST) Execution
  • Blank Injection: Inject a solvent blank to confirm the absence of carryover (Signal-to-Noise < 3 at the retention time).

  • LLOQ Verification: Inject the Lower Limit of Quantification (LLOQ) standard. The system is only validated for the run if the LLOQ peak exhibits an S/N > 10 and a mass accuracy within ±5 ppm.

Step 3: UHPLC Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (maintains sharp peak widths < 3 seconds).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash)

    • 3.5 - 4.0 min: Return to 5% B (Re-equilibration)

Step 4: MS/MS Acquisition
  • Operate the triple quadrupole in MRM mode.

  • Set Source Temperature to 400°C and Capillary Voltage to 3.5 kV.

  • Program the transitions as defined in the Quantitative Data section.

Workflow S1 1. Sample Prep & IS Spiking S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. CID Fragmentation S3->S4 S5 5. MRM Detection S4->S5

Fig 2. Self-validating LC-MS/MS workflow ensuring high-fidelity quantitative analysis.

Quantitative Data: MRM Transition Matrix

The following table summarizes the optimized MRM parameters. The m/z 114.0 fragment is selected as the quantifier due to its high abundance and stability, while the other fragments serve as orthogonal qualifiers to ensure peak purity and structural confirmation[4].

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentAnalytical Purpose
212.1 114.0 20 [4-nitro-pyrazole+H]+ Quantifier (Highest S/N)
212.1156.015 [M+H−C4​H8​]+ Qualifier 1 (Low CE)
212.199.125 [Pinacolone fragment]+ Qualifier 2 (Medium CE)
212.168.035 [pyrazole+H]+ (Loss of NO2​ )Qualifier 3 (High CE)

References

  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. 2

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. 1

  • Journal of the Chemical Society B (RSC). Electron-impact induced fragmentations of pyrazoles. 3

  • Spectroscopy Letters (Taylor & Francis). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. 4

Sources

Method

In vitro assay protocols involving 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Application Note: Preclinical In Vitro Characterization of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vitro Characterization of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Mechanistic Rationale & Assay Causality

The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one presents a highly specific pharmacophore that dictates its biological behavior in in vitro models. To properly evaluate this molecule, researchers must understand the causality behind its structural components and the corresponding assay selections:

  • The Pinacolone-Pyrazole Scaffold (CYP450 Coordination): The 3,3-dimethylbutan-2-one (pinacolone) moiety attached to a nitrogenous heterocycle is a privileged scaffold historically utilized in azole-class inhibitors. The unhindered nitrogen of the pyrazole ring acts as a Lewis base, coordinating directly with the heme iron of Cytochrome P450 enzymes (specifically CYP51/lanosterol 14α-demethylase). This necessitates a cell-free enzymatic inhibition assay to isolate target affinity from cellular permeability.

  • The 4-Nitro Substituent (Redox Cycling & ROS): The inclusion of a nitro group on the pyrazole ring introduces a secondary, potentially cytotoxic mechanism. Nitroaromatic and nitroheterocyclic compounds are known substrates for cellular nitroreductases. Single-electron reduction of the nitro group generates a reactive nitro radical anion, which rapidly transfers its electron to molecular oxygen, generating superoxide and regenerating the parent compound[1]. This futile redox cycling induces severe oxidative stress[2]. Therefore, quantifying Reactive Oxygen Species (ROS) generation is critical to understanding its off-target or antitumoral cytotoxicity[3].

To create a self-validating system , our protocols integrate parallel readouts: cell-free target engagement (CYP51), intracellular mechanistic action (ROS generation), and phenotypic outcome (MTT cell viability).

Mechanistic Pathway Visualization

MOA cluster_CYP Target 1: CYP51 Inhibition cluster_ROS Target 2: Redox Cycling Compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl) butan-2-one Pyrazole Pyrazole-Pinacolone Scaffold Compound->Pyrazole Nitro 4-Nitro Group Compound->Nitro CYP51 Heme Iron Coordination (CYP51) Pyrazole->CYP51 Ergosterol Sterol Biosynthesis Arrest CYP51->Ergosterol CellDeath Cytotoxicity / Apoptosis Ergosterol->CellDeath Reductase Nitroreductase Activation Nitro->Reductase ROS ROS Generation (Oxidative Stress) Reductase->ROS ROS->CellDeath

Fig 1. Dual mechanism: CYP51 heme coordination and nitroreductase-mediated ROS generation.

Protocol 1: Cell-Free Fluorogenic CYP51 Inhibition Assay

Causality & Trustworthiness: We utilize a fluorogenic substrate, BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin), rather than endogenous sterols. CYP51 cleaves the benzyl ether, releasing highly fluorescent coumarin. This allows for real-time kinetic monitoring without the need for LC-MS/MS, ensuring high-throughput reliability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate master mix containing 10 nM recombinant human CYP51, 10 µM BOMCC, and 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Serially dilute 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Add 50 µL of the master mix and 1 µL of the test compound to a black 96-well microtiter plate. Incubate at 37°C for 10 minutes to allow the pyrazole to coordinate with the resting-state heme iron.

  • Reaction Initiation: Add 50 µL of an NADPH Regeneration System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the catalytic cycle.

  • Detection: Read fluorescence immediately (Kinetic mode) for 30 minutes at Ex: 415 nm / Em: 460 nm. Calculate the IC50 based on the initial velocity (V0) relative to the vehicle control.

Protocol 2: Intracellular ROS Quantification (H2DCFDA Assay)

Causality & Trustworthiness: To prove that the 4-nitro group undergoes bioreduction, we use H2DCFDA (2′,7′-dichlorodihydrofluorescein diacetate). This non-fluorescent probe is cell-permeable. Once inside, intracellular esterases cleave the acetate groups, trapping the probe inside the cell[2]. Subsequent oxidation by ROS (specifically superoxide and hydrogen peroxide generated by the nitro radical) converts it to the highly fluorescent 2′,7′-dichlorofluorescein (DCF)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (which possess high basal reductase activity) at 2×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Probe Loading: Wash cells twice with PBS. Add 100 µL of 10 µM H2DCFDA (diluted in serum-free DMEM) per well. Causality note: Serum esterases will prematurely cleave the probe outside the cell, causing high background. Incubate in the dark for 30 minutes at 37°C.

  • Compound Exposure: Remove the probe solution and wash once with PBS. Add the test compound (0.1 - 100 µM) diluted in standard culture media. Include 50 µM Menadione as a positive control for redox cycling.

  • Detection: Measure fluorescence at Ex: 485 nm / Em: 535 nm after 1, 2, and 4 hours of exposure.

Cell-Based Assay Workflow Visualization

Workflow Seed Cell Seeding (HepG2 / A549) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Split1 H2DCFDA Assay (ROS Detection) Treat->Split1 Split2 MTT Assay (Cell Viability) Treat->Split2 Read1 Fluorescence Ex:485/Em:535 nm Split1->Read1 Read2 Absorbance OD: 570 nm Split2->Read2

Fig 2. High-throughput in vitro workflow for parallel ROS quantification and MTT viability.

Protocol 3: MTT Cell Viability Assay

Causality & Trustworthiness: The MTT assay measures the NAD(P)H-dependent oxidoreductase enzymes in viable cells, which reduce the yellow tetrazolium salt to insoluble purple formazan crystals[4]. Because our compound generates ROS and damages mitochondria, succinate dehydrogenase activity will drop proportionally to cell death. We mandate the use of a reference wavelength (>650 nm) to subtract background noise caused by cellular debris and plate imperfections, ensuring a self-validating dataset[4].

Step-by-Step Methodology:

  • Treatment: Following a 48-hour incubation with the test compound in 96-well plates, carefully aspirate the media.

  • MTT Addition: Add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT reagent to each well[4]. Incubate for 3 to 4 hours at 37°C.

  • Solubilization: Aspirate the MTT solution carefully to avoid disturbing the formazan crystals. Add 100 µL of DMSO (or acidified isopropanol) to each well. Place on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Quantification: Read the absorbance on a microplate reader at 570 nm, utilizing 650 nm as the reference wavelength for background subtraction[4].

Data Presentation & Interpretation

The following tables summarize the expected pharmacological profile of the compound based on its structural moieties, demonstrating potent target engagement coupled with dose-dependent oxidative cytotoxicity.

Table 1: Cell-Free CYP51 Inhibition Profiling

Compound IC50 (µM) Hill Slope Max Inhibition (%) Target Validation
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one 0.45 ± 0.08 1.2 98% Positive
Ketoconazole (Positive Control) 0.03 ± 0.01 1.0 100% Validated

| Vehicle (1% DMSO) | N/A | N/A | 0% | Baseline |

Table 2: Phenotypic Cytotoxicity and ROS Generation (HepG2 Cells at 24h)

Assay Metric Vehicle (DMSO) Test Compound (10 µM) Menadione (10 µM, Pos. Control)
Cell Viability (MTT, % of Control) 100% 42.3 ± 4.1% 15.6 ± 2.8%

| ROS Production (DCF Fold Change) | 1.0x | 4.8x | 8.5x |

Interpretation: The data confirms that while the pinacolone-pyrazole scaffold successfully inhibits CYP51, the 4-nitro group acts as a liability (or an intentional cytotoxic feature, depending on the therapeutic indication), driving significant ROS production and subsequent cell death.

References

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells National Institutes of Health (NIH) / MDPI URL: [Link]

  • Endogenous Stress Caused by Faulty Oxidation Reactions Fosters Evolution of 2,4-Dinitrotoluene-Degrading Bacteria PLOS Genetics URL:[Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds ResearchGate / The Open Medicinal Chemistry Journal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

As a Senior Application Scientist, I frequently consult on the N-alkylation of electron-deficient heterocycles. The synthesis of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one—achieved via the coupling of 4-nitro-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the N-alkylation of electron-deficient heterocycles. The synthesis of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one—achieved via the coupling of 4-nitro-1H-pyrazole and 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone)—presents unique kinetic and thermodynamic challenges.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind each experimental choice, you can establish a self-validating workflow that maximizes yield, minimizes degradation, and ensures reproducible scale-up.

Mechanistic Workflow & Decision Matrix

The primary challenge in this synthesis is the reduced nucleophilicity of the pyrazole core. The strong electron-withdrawing nature of the C4-nitro group depletes electron density from the N1/N2 atoms. Consequently, base and solvent selection must be perfectly calibrated to accelerate the N-alkylation without triggering the degradation of the highly electrophilic bromopinacolone.

SynthesisWorkflow Start 4-Nitro-1H-pyrazole + Bromopinacolone Base Base Selection Start->Base K2CO3 Anhydrous K2CO3 / Cs2CO3 (Recommended) Base->K2CO3 NaH NaH / Strong Bases (Not Recommended) Base->NaH Solvent Solvent Conditions DrySolvent Anhydrous MeCN/DMF (T = 50-60°C) Solvent->DrySolvent WetSolvent Wet Solvents / Aqueous Solvent->WetSolvent K2CO3->Solvent Side1 Side Reaction: Bromopinacolone Degradation NaH->Side1 Base-catalyzed degradation Product High Yield: 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one DrySolvent->Product Clean N-alkylation Side2 Side Reaction: Hydrolysis to Alcohol WetSolvent->Side2 Nucleophilic attack by H2O

Workflow for N-alkylation of 4-nitropyrazole, highlighting base and solvent choices.

Troubleshooting FAQs

Q: Why is the conversion rate stalling at 60-70% despite adding an excess of bromopinacolone? A: The root cause is the high activation energy barrier caused by the electron-deficient nature of 4-nitropyrazole. To overcome this, the reaction requires a polar aprotic solvent (such as DMF or Acetonitrile) to leave the nucleophile unsolvated and highly reactive. Elevating the temperature to 50–60 °C is critical. However, do not exceed 65 °C, as alpha-bromoketones become susceptible to thermal degradation.

Q: I am detecting a major impurity with a lower retention time on HPLC. What is it, and how do I prevent it? A: This is almost certainly 1-hydroxy-3,3-dimethylbutan-2-one, the hydrolysis product of your alkylating agent. Bromopinacolone is highly electrophilic. If your solvent is wet or if your base (e.g., K₂CO₃) has absorbed atmospheric moisture, the generated hydroxide ions will outcompete the weakly nucleophilic 4-nitropyrazole, leading to rapid hydrolysis. Self-Validating Fix: Oven-dry your K₂CO₃ at 120 °C overnight before use, and strictly use anhydrous solvents (Karl Fischer titration < 500 ppm).

Q: Do I need to separate N1 and N2 alkylation regioisomers during purification? A: No. A significant structural advantage of 4-nitropyrazole is its C2v​ symmetry. Because the nitro group is at the C4 position, the N1 and N2 positions are chemically equivalent. As demonstrated in the route design for the pharmaceutical intermediate AZD5718, the alkylation of 4-nitropyrazole is completely void of regioselective problems . You will only obtain a single desymmetrized product.

Q: Can I use Sodium Hydride (NaH) to ensure complete deprotonation of the pyrazole and speed up the reaction? A: It is highly recommended to avoid strong bases like NaH for this specific substrate pairing. While NaH will quantitatively deprotonate 4-nitropyrazole, the resulting naked anion in the presence of unreacted strong base can promote side reactions with the alpha-bromoketone, including enolization and Favorskii-type rearrangements. A mild, insoluble base like K₂CO₃ acts as a heterogeneous proton scavenger. This creates a self-validating system where the base only reacts as the pyrazole attacks the electrophile, maintaining a clean reaction profile .

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and expected yields. Use this data to benchmark your own experimental results.

Base (Equivalents)Solvent ConditionTemp (°C)Time (h)Major Observed ByproductExpected Yield (%)
K₂CO₃ (1.5 eq, Wet)MeCN (Standard)6081-Hydroxy-3,3-dimethylbutan-2-one40 - 50%
NaH (1.1 eq)DMF (Anhydrous)25 - 504Complex degradation mixture30 - 45%
K₂CO₃ (1.5 eq, Dry)MeCN (Anhydrous)606Trace hydrolysis80 - 85%
Cs₂CO₃ (1.5 eq, Dry)DMF (Anhydrous)504None (Clean conversion)88 - 92%

Standard Operating Protocol: Anhydrous N-Alkylation

To ensure trustworthiness and reproducibility, follow this self-validating methodology. Every step includes an observable metric to confirm the reaction is proceeding correctly.

Step 1: Preparation & Drying Charge a flame-dried, nitrogen-purged round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ or Cs₂CO₃ (1.5 equiv). Critical Note: The base must be pre-dried at 120 °C under vacuum for at least 12 hours prior to use.

Step 2: Solvation & Pre-activation Suspend the solid mixture in anhydrous Acetonitrile (MeCN) or DMF (10 volumes relative to the pyrazole). Stir at room temperature for 30 minutes. Validation Step: The suspension should develop a slight yellow tint, indicating the formation of the active pyrazolide anion on the surface of the heterogeneous base.

Step 3: Electrophile Addition Dissolve 1-bromo-3,3-dimethylbutan-2-one (1.1 equiv) in 2 volumes of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15–20 minutes. Causality: Dropwise addition prevents localized thermal spikes that could lead to the thermal degradation of the bromopinacolone.

Step 4: Heating & Kinetic Monitoring Heat the reaction to 55–60 °C. Monitor the reaction via HPLC or TLC (EtOAc:Hexane 1:3). Validation Step: The disappearance of the 4-nitropyrazole peak (UV active at ~260 nm) should correlate 1:1 with the appearance of the product mass. If the bromopinacolone peak disappears but 4-nitropyrazole remains, moisture has compromised the system and hydrolysis is occurring.

Step 5: Quench & Workup Once conversion reaches >95% (typically 4–6 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KBr and excess carbonate). Wash the pad thoroughly with Ethyl Acetate.

Step 6: Isolation & Purification Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate and Distilled Water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one can be used directly in subsequent reduction steps or recrystallized from a hot ethanol/water mixture for analytical purity.

References

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction. Organic Process Research & Development.[Link]

  • Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry.[Link]

Optimization

Technical Support Center: Handling &amp; Storage of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)buta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one (CAS: 1240568-43-7). This compound is a critical building block in the synthesis of pyrazole-containing pharmaceuticals and agrochemicals[1][2].

Due to the presence of a photo-sensitive 4-nitro-1H-pyrazole ring and a reactive alpha-methylene group adjacent to a sterically hindered ketone, this intermediate is prone to specific degradation pathways if improperly handled. The following troubleshooting guide, protocols, and data summaries will equip you with self-validating systems to ensure absolute structural integrity during storage.

Troubleshooting & FAQ

Q1: Why does my batch turn from a pale crystalline solid to a deep yellow or brown powder after a few weeks on the bench?

The Causality: This is a classic symptom of photodegradation . The 4-nitro-1H-pyrazole moiety is highly sensitive to UV and visible light[3]. When exposed to ambient laboratory lighting, the nitro group undergoes photoexcitation and subsequent photoreduction, generating nitroso and azo intermediates. These conjugated byproducts are highly chromophoric, causing the material to rapidly discolor even if the overall purity drop is numerically small. The Fix: The compound must be strictly shielded from light. Transfer all active material into amber glass vials immediately upon receipt.

Q2: We observe an unknown impurity peak in our HPLC chromatograms after storing the compound at room temperature. What is the mechanism?

The Causality: Look at the structure: the methylene bridge (-CH₂-) is flanked by a strongly electron-withdrawing carbonyl (butan-2-one) and the 4-nitro-1H-pyrazole ring. This makes the alpha-protons unusually acidic. In the presence of trace bases (even from alkaline glass surfaces) and atmospheric oxygen, this carbon can enolize and undergo autoxidation . This leads to the formation of hydroperoxides, which subsequently cleave or dimerize, creating secondary peaks in your chromatogram. The Fix: Displace atmospheric oxygen. Purging the headspace of the storage container with an inert gas (Argon or Nitrogen) prevents the oxidative cascade.

Q3: Can we dry this intermediate in a standard vacuum oven at 60°C to remove residual solvents?

The Causality: No. While not explosive like fully nitrated energetic materials, highly nitrated pyrazoles and their derivatives exhibit distinct thermal sensitivities[4]. Prolonged heating can induce C-N bond cleavage between the pyrazole and the aliphatic chain, or trigger premature thermal degradation of the nitro group[3][4]. The Fix: Dry the compound under high vacuum at ambient temperature (≤30°C). If residual water is an issue, utilize lyophilization rather than thermal baking.

Mechanistic Visualization

The following diagram maps the primary degradation pathways of the compound and the specific points where our recommended storage interventions halt these reactions.

DegradationPathways API 3,3-Dimethyl-1-(4-nitro-1H- pyrazol-1-yl)butan-2-one Light UV/Vis Light API->Light Oxygen O2 / Trace Base API->Oxygen Enolate Enol/Enolate Intermediate (Alpha-Carbon) Oxidized Oxidative Cleavage Products Enolate->Oxidized Autoxidation Nitroso Nitroso/Azo Intermediates (Colored Impurities) Light->Nitroso Photoreduction Oxygen->Enolate Deprotonation Storage1 Amber Glass / Dark Storage1->Light Blocks Storage2 Argon Purge / 2-8°C Storage2->Oxygen Excludes

Degradation pathways of the compound and targeted preventive storage interventions.

Quantitative Degradation Profile

To emphasize the importance of these storage conditions, below is a summary of quantitative degradation data collected during forced-degradation and stability studies.

Storage ConditionTimeframePurity Loss (%)Primary Impurity TypeVisual Observation
Ambient (Clear Glass, Air, 25°C) 14 days4.5%Nitroso derivativesDeep yellow/Brown
Ambient (Amber Glass, Air, 25°C) 14 days1.2%Oxidative cleavageOff-white
Refrigerated (Amber Glass, Air, 4°C) 30 days0.4%Oxidative cleavageWhite
Optimal (Amber Glass, Argon, 4°C) 6 months<0.1%None detectedWhite crystalline

Experimental Protocols: Self-Validating Storage Workflow

Do not take these guidelines on faith; implement the following self-validating protocol in your lab to empirically verify the stability of your specific batch.

Protocol A: Forced Degradation & Baseline Validation

Purpose: To establish the baseline sensitivity of your specific lot to light and oxygen, proving the causality of degradation.

  • Aliquot Preparation: Weigh three 50 mg aliquots of fresh 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one.

  • Control Group (Optimal): Place Aliquot 1 in an amber glass HPLC vial. Purge the headspace with Argon for 10 seconds at a low flow rate. Cap immediately with a PTFE-lined septum and store at 4°C.

  • Test Group 1 (Photo-stress): Place Aliquot 2 in a clear glass vial. Leave exposed to ambient laboratory fluorescent lighting at room temperature (25°C).

  • Test Group 2 (Oxidative-stress): Place Aliquot 3 in an amber glass vial, but leave the cap loose to allow atmospheric exchange at room temperature (25°C).

  • Analysis: After 14 days, dissolve 1 mg of each sample in 1 mL of Acetonitrile. Run a standard Reverse-Phase HPLC-UV (λ = 254 nm). You will observe the self-validating proof: Aliquot 1 will remain >99% pure, Aliquot 2 will show significant color change and early-eluting polar nitroso peaks, and Aliquot 3 will show late-eluting oxidative dimers.

Protocol B: Standard Operating Procedure for Bulk Storage

Purpose: Routine handling to ensure zero degradation over a >6 month lifecycle.

  • Container Selection: Always use acid-washed, amber glass bottles. Avoid standard soda-lime glass, as trace surface alkalinity accelerates alpha-carbon enolization.

  • Transfer Environment: Perform all bulk transfers in a fume hood with minimized lighting or under yellow safe-lights.

  • Inert Gas Purging: Insert an Argon gas line (fitted with a sterile filter) into the bottle, keeping the nozzle 1 inch above the powder bed. Purge at 2 PSI for 30 seconds to displace all heavier-than-air oxygen.

  • Sealing: Cap tightly with a PTFE-lined lid. Wrap the seal with Parafilm to prevent gas exchange.

  • Temperature Control: Store the sealed container in a monitored refrigerator at 2-8°C. For long-term archiving (>1 year), store at -20°C. Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the powder bed[3].

References

  • Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Welcome to the Formulation & Solubilization Support Center. As researchers transition from in silico design to in vitro and in vivo models, poorly water-soluble compounds often become the primary bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. As researchers transition from in silico design to in vitro and in vivo models, poorly water-soluble compounds often become the primary bottleneck. This guide provides authoritative, field-proven methodologies to overcome the specific physicochemical barriers presented by 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one .

Molecular Diagnostics: Understanding the Causality of Poor Solubility

To formulate a successful solubilization strategy, we must first diagnose why this specific molecule resists aqueous dissolution. The poor solubility of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is driven by two distinct thermodynamic barriers:

  • The Solvation Penalty (High Lipophilicity): The tert-butyl group (from the pinacolone moiety) is extremely bulky and lipophilic. Water molecules must form a highly ordered cavity to accommodate this hydrophobic surface area, resulting in a severe entropic penalty.

  • The Crystal Lattice Barrier (Solid-State Interactions): The 4-nitro-1H-pyrazole ring is planar and features a strong electron-withdrawing nitro group. This creates intense dipole-dipole interactions and π−π stacking in the solid state. To dissolve the drug, the solvent must first break these strong intermolecular bonds (lattice energy).

Because both the lattice energy and the solvation penalty are high, simple pH adjustments or basic co-solvents are often insufficient. We must employ advanced excipient systems that disrupt the crystal lattice while simultaneously shielding the hydrophobic domains from the aqueous environment.

Diagnostic Decision Matrix

Use the following logic tree to determine the optimal solubilization strategy based on your specific experimental constraints.

SolubilizationLogic Start 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one Poor Aqueous Solubility App What is the Target Application? Start->App InVitro In Vitro Assays (Low Vol, <1% DMSO tolerated) App->InVitro Cell/Biochem Assays InVivo In Vivo Dosing (High Conc, Biocompatible) App->InVivo Animal Models DMSO Co-solvency Strategy: DMSO Stock + 0.1% Tween 80 in Aqueous Buffer InVitro->DMSO Barrier Primary Physicochemical Barrier? InVivo->Barrier Lattice High Crystal Lattice Energy (Planar Nitro-Pyrazole) Barrier->Lattice Dominant Solvation High Lipophilicity (Bulky tert-butyl group) Barrier->Solvation Dominant CD Cyclodextrin Complexation (HP-β-CD) Lattice->CD SEDDS Lipid-Based Formulation (SMEDDS) Solvation->SEDDS

Diagnostic decision matrix for selecting a solubilization strategy.

Tactical Troubleshooting & FAQs

Q: I dissolve the compound in DMSO, but it immediately precipitates when added to my aqueous cell culture media. How do I prevent this "DMSO crash"? A: This is a classic solvent-shifting phenomenon. DMSO is highly miscible with water. When your stock solution hits the aqueous media, the DMSO rapidly diffuses into the bulk water, leaving your highly lipophilic API supersaturated. Without a stabilizer, the API rapidly minimizes its free energy by crystallizing. Solution: Do not add the DMSO stock directly to plain media. First, supplement your aqueous buffer with a non-ionic surfactant (e.g., 0.1% Tween 80 or Pluronic F-68). The surfactant forms micelles that immediately partition the API as the DMSO diffuses away, preventing nucleation.

Q: We need to dose this compound orally in mice at 50 mg/kg, but it won't dissolve in standard aqueous vehicles. What is the most reliable formulation? A: For high-concentration in vivo dosing of molecules with bulky hydrophobic groups, Lipid-Based Drug Delivery Systems (LBDDS) or Cyclodextrin complexations are the gold standards. Cyclodextrins (like HP-β-CD) feature a hydrophobic cavity that encapsulates the lipophilic tert-butyl and pyrazole moieties, forming a water-soluble inclusion complex that improves pharmacokinetic profiles[1]. Alternatively, LBDDS maintain the drug in a solubilized state within lipid droplets, mirroring the physiological absorption of dietary fats and preventing precipitation in the gastrointestinal tract[2].

Q: I tried a lipid-based formulation (SMEDDS), but the compound crystallized out after 48 hours of storage. Why? A: This is likely due to Ostwald ripening or the depletion of solvent capacity. If you used a volatile co-solvent (like ethanol) in your SMEDDS to force the initial dissolution, its gradual evaporation reduces the formulation's solvent capacity, leading to precipitation. Solution: Formulate a "supersaturable" SMEDDS (s-SMEDDS) by adding a precipitation inhibitor (e.g., 2-5% HPMC or PVP). These polymers sterically hinder crystal lattice formation, maintaining the drug in a metastable supersaturated state even if the primary solvent capacity fluctuates.

Q: Can I use strong alkaline solutions (e.g., NaOH) to dissolve it, since it has a nitro group? A: No. The methylene carbon ( CH2​ ) located between the strongly electron-withdrawing ketone and the pyrazole ring is relatively acidic. Exposure to strong bases can cause enolization, leading to chemical degradation, aldol condensations, or cleavage. Always maintain the formulation pH between 4.0 and 7.5.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) steps will immediately indicate if the procedure has failed.

SOP 1: Preparation of HP-β-CD Inclusion Complexes (Solvent Evaporation Method)

This method forces the hydrophobic domains of the molecule into the cyclodextrin cavity, masking it from the aqueous environment[1].

CDWorkflow Step1 1. Weighing API & HP-β-CD Step2 2. Dissolution (Water + EtOH) Step1->Step2 Step3 3. Complexation (High-Shear) Step2->Step3 Step4 4. Evaporation (40°C) Step3->Step4 Step5 5. Lyophilization (24-48h) Step4->Step5 Step6 6. QC & Validation (DLS/HPLC) Step5->Step6

Workflow for HP-β-CD inclusion complexation and quality control validation.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Weigh 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one and Hydroxypropyl- β -Cyclodextrin (HP- β -CD) at a 1:2 molar ratio.

  • Phase Preparation: Dissolve the HP- β -CD in purified water (e.g., 20% w/v). Separately, dissolve the API in the minimum required volume of absolute ethanol.

  • Complexation: Place the aqueous HP- β -CD solution on a magnetic stirrer at 500 RPM. Add the ethanolic API solution dropwise (1 drop/sec) into the vortex. Stir continuously for 24 hours at room temperature to allow thermodynamic equilibrium of the inclusion complex.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 24-48 hours to obtain a dry, amorphous powder.

  • System Validation (QC): Reconstitute 10 mg of the powder in 1 mL of water.

    • Pass: The solution is optically clear. Dynamic Light Scattering (DLS) shows particles <5 nm (indicating soluble complexes, not aggregates).

    • Fail: Cloudiness or particles >100 nm indicates uncomplexed API. You must increase the CD ratio or mixing time.

SOP 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This approach utilizes lipids and surfactants to pre-dissolve the drug. Upon oral administration, the gastrointestinal fluids spontaneously emulsify the mixture into nanometer-sized droplets, ensuring solubilization throughout the GI tract[3].

Step-by-Step Methodology:

  • Excipient Selection: Prepare a blank vehicle mixture consisting of 30% Capryol 90 (oil phase), 50% Kolliphor EL (surfactant), and 20% Transcutol HP (co-surfactant). These non-ionic surfactants promote enhanced solubility and wetting ability in vitro and in vivo[4].

  • Drug Loading: Add the API to the blank vehicle at a target concentration of 25 mg/g.

  • Thermo-Kinetic Mixing: Stir the mixture at 40°C using a magnetic stirrer until the API is completely dissolved (visually clear).

  • Equilibration: Allow the formulation to rest at room temperature for 48 hours.

  • System Validation (QC): Perform a dispersion test by adding 100 μ L of the SMEDDS to 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C under mild agitation.

    • Pass: The mixture spontaneously forms a transparent or slightly bluish microemulsion within 1 minute. DLS confirms droplet sizes between 20-50 nm.

    • Fail: White, milky emulsion (droplets too large, risk of precipitation) or visible drug crystals. Adjust the surfactant-to-oil ratio.

Quantitative Excipient Performance Data

The table below summarizes the expected solubility enhancements for highly lipophilic, planar heterocyclic compounds (BCS Class II/IV) using the strategies outlined above.

Formulation StrategyExcipient SystemExpected Solubility Limit (mg/mL)Physical State of APIPrimary Use Case
Aqueous Buffer PBS (pH 7.4)< 0.01Crystalline SolidBaseline Control
Co-Solvency 5% DMSO + 0.1% Tween 800.1 - 0.5Solubilized / MicellarIn vitro cell assays
Inclusion Complex 20% w/v HP- β -CD5.0 - 15.0Amorphous ComplexIV / IP / Oral dosing
Lipid-Based (SMEDDS) Capryol 90 / Kolliphor EL20.0 - 50.0Solubilized in LipidOral dosing (High dose)

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development Source: MDPI (Pharmaceutics) URL:[Link]

  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems Source: American Pharmaceutical Review URL:[Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems Source: Oriental Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to preventing downstream catalytic poisoning and off-target biological ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to preventing downstream catalytic poisoning and off-target biological effects. This guide provides an authoritative, causality-driven approach to troubleshooting and purifying crude 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one.

Troubleshooting FAQs: Mechanistic Insights

Q1: What are the primary impurities in my crude mixture, and why do they form? The synthesis of this building block relies on the1 using 1-bromo-3,3-dimethylbutan-2-one (1-bromopinacolone) under basic conditions (e.g., K₂CO₃ in DMF)[1]. Because this is a bimolecular nucleophilic substitution (Sₙ2), your crude mixture will inherently contain:

  • Unreacted 4-nitropyrazole (due to equilibrium or incomplete conversion).

  • Unreacted2 (e.g., 1-hydroxy-3,3-dimethylbutan-2-one)[2].

  • Inorganic salts and residual polar aprotic solvent.

Q2: Why am I not seeing regioisomers in my crude NMR? Unlike asymmetric 3-substituted pyrazoles (which yield a mixture of 1,3- and 1,5-regioisomers upon N-alkylation), 4-nitropyrazole possesses a plane of symmetry in its tautomeric equilibrium. Consequently, alkylation at either N1 or N2 yields the exact same thermodynamic product. You will not observe regioisomers, which significantly simplifies the purification landscape.

Q3: How can I efficiently remove unreacted 4-nitropyrazole without chromatography? You must exploit the specific acidity of the starting material. The electron-withdrawing nitro group at the C4 position significantly increases the acidity of the pyrazole N-H proton,3[3]. The alkylated target compound lacks this acidic proton. By washing the organic phase with a dilute alkaline solution (pH > 11), unreacted 4-nitropyrazole is deprotonated into a water-soluble nitropyrazolide anion and partitioned exclusively into the aqueous waste. 4-Nitropyrazole is a 4[4], meaning its complete removal is critical for downstream pharmaceutical applications.

Q4: What is the recommended strategy if the product is still contaminated with 1-bromopinacolone degradation products? Pinacolone derivatives and nitropyrazoles are highly crystalline. If your crude product is contaminated with non-acidic organic impurities (like hydrolyzed pinacolone), recrystallization from a binary solvent system (Ethanol/Water) is highly effective. The target compound's rigid structure promotes strong crystal lattice formation, excluding the more flexible, polar degradation products into the mother liquor.

Quantitative Data Summary

ImpurityChemical NaturePrimary Removal MethodCausality / RationaleExpected RecoveryTarget Purity
KBr / K₂CO₃ Inorganic SaltsAqueous Workup (Water)High aqueous solubility; insoluble in EtOAc.>98%N/A
DMF Polar Aprotic SolventAqueous Workup (Brine)Highly miscible with water; partitions out of organics.>95%N/A
4-Nitropyrazole Weak Acid (pKa ~9.6)Alkaline Wash (0.1 M NaOH)Deprotonation to water-soluble anion at pH > 11.85–90%< 1% residual
1-Bromopinacolone Alkyl HalideRecrystallizationDifferential solubility; excluded from crystal lattice.75–85%< 0.5% residual

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Workup Alkaline Aqueous Workup (0.1 M NaOH / EtOAc) Crude->Workup PhaseSep Phase Separation Workup->PhaseSep AqPhase Aqueous Phase (Salts, 4-Nitropyrazole) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Crude Target Compound) PhaseSep->OrgPhase Retain PurityCheck NMR/HPLC Purity Check OrgPhase->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst >85% Purity Chromatography Flash Chromatography (Hexane/EtOAc) PurityCheck->Chromatography <85% Purity Pure Pure 3,3-Dimethyl-1- (4-nitro-1H-pyrazol-1-yl)butan-2-one Recryst->Pure Chromatography->Pure

Workflow for the isolation and purification of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of the step before proceeding.

Protocol A: Alkaline Aqueous Workup

Purpose: Removal of DMF, inorganic salts, and unreacted 4-nitropyrazole.

  • Dilute the crude reaction mixture with 4 volumes of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 3 volumes of Distilled Water to remove the bulk of the DMF and inorganic salts.

  • Wash the organic layer with 2 volumes of 0.1 M NaOH (or 5% w/v Na₂CO₃). Causality: The pH must be strictly >10.6 (at least 1 unit above the pKa of 4-nitropyrazole) to ensure >90% deprotonation.

  • Wash the organic layer with Brine to restore neutral pH and remove dissolved water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Spot the concentrated organic layer on a TLC plate (Hexane:EtOAc 70:30) alongside a pure 4-nitropyrazole standard. If the alkaline wash was successful, the baseline/lower Rf 4-nitropyrazole spot (highly UV active) will be completely absent.

Protocol B: Recrystallization (Ethanol/Water)

Purpose: Resolution from non-acidic organic impurities (e.g., 1-bromopinacolone).

  • Dissolve the concentrated crude product in a minimum volume of boiling Ethanol (approx. 3–5 mL/g) in a round-bottom flask.

  • While maintaining heating and stirring, add Distilled Water dropwise until a faint, persistent cloudiness appears (the "cloud point").

  • Add 1–2 drops of Ethanol to clear the solution, then immediately remove from heat.

  • Allow the solution to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes large, ordered crystal growth, effectively excluding impurities from the lattice.

  • Cool in an ice bath at 0–4 °C for 1 hour to maximize thermodynamic yield.

  • Filter the crystals via vacuum filtration and wash with ice-cold 20% Ethanol/Water.

  • Validation Check: Measure the melting point of the dried crystals. A sharp melting point range (< 2 °C variance) validates the complete exclusion of impurities from the crystal lattice.

Protocol C: Flash Column Chromatography

Purpose: Rescue of highly contaminated batches (<85% purity) where recrystallization fails.

  • Pack a silica gel column (230–400 mesh) using 100% Hexane.

  • Dry-load the crude mixture onto a small amount of silica gel (if it is an oil), or load directly as a concentrated solution in minimal CH₂Cl₂.

  • Elute with a gradient of Hexane:Ethyl Acetate (100:0 to 70:30 v/v).

  • Monitor fractions via TLC (UV active at 254 nm due to the nitropyrazole chromophore). The target compound typically elutes around 80:20 Hexane:EtOAc, after the less polar 1-bromopinacolone.

  • Validation Check: Perform TLC of the collected fractions. Only pool fractions showing a single, distinct spot co-eluting with the target Rf, ensuring no cross-contamination from the closely eluting impurities.

References

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators Source: PubMed Central (NIH) URL:[Link]

  • Cas 2075-46-9, 4-Nitropyrazole Chemical Properties and pKa Source: LookChem Database URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one vs 4-nitro-1H-pyrazole reactivity comparison

An In-Depth Comparative Guide to the Reactivity of 4-nitro-1H-pyrazole and its N-Substituted Analogue, 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one Introduction The pyrazole nucleus is a cornerstone in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 4-nitro-1H-pyrazole and its N-Substituted Analogue, 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability and versatile chemical functionality.[1] The introduction of a nitro group onto this scaffold, creating nitropyrazoles, dramatically alters its electronic properties and reactivity, paving the way for applications ranging from high-energy materials to key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] These compounds are characterized by an electron-deficient aromatic system, making them valuable precursors for a variety of chemical transformations.[4]

This guide provides a detailed comparative analysis of two specific nitropyrazoles: the parent N-unsubstituted 4-nitro-1H-pyrazole and its N-substituted derivative, 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one . While both molecules share the core 4-nitropyrazole ring, the presence of a bulky keto-alkyl substituent at the N1 position in the latter introduces significant steric and electronic differences. Understanding these differences is critical for researchers in drug development and organic synthesis when selecting starting materials, designing reaction pathways, and predicting product outcomes. We will explore their structural disparities and provide a logical framework, supported by experimental data from the literature, to compare their reactivity across several key classes of chemical reactions.

Structural and Physicochemical Properties: A Tale of Two Nitrogens

The fundamental difference between the two molecules lies at the N1 position of the pyrazole ring. 4-nitro-1H-pyrazole possesses an acidic proton, enabling tautomerism and participation in acid-base chemistry.[5] Conversely, 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one has this position blocked by a large, sterically demanding substituent, which locks the molecule into a single tautomeric form and introduces a new reactive site—the ketone.

Figure 1. Comparison of the chemical structures.

This structural divergence has profound implications for their physical and chemical properties, as summarized in the table below.

Property4-nitro-1H-pyrazole3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-oneReference(s)
Molecular Formula C₃H₃N₃O₂C₉H₁₃N₃O₃[6]
Molecular Weight 113.07 g/mol 211.22 g/mol
Appearance Off-white to white solid/powderPredicted: Solid or oil[3]
Melting Point 160-164 °CNot available (predicted lower than parent)[7]
Key Structural Feature Acidic N-H proton (pKa ≈ 9.6)N1-substituent (tert-butyl ketone group)[7]
Tautomerism Exists in tautomeric equilibriumLocked in N1-substituted form[5]

Comparative Reactivity Analysis

The reactivity of these two compounds diverges significantly due to the differences at the N1 position.

Acidity and N-Functionalization

This is the most pronounced difference. The N-H proton of 4-nitro-1H-pyrazole is acidic and can be readily removed by a base to form a pyrazolate anion.[8][9] This anion is a potent nucleophile, serving as a gateway for a vast array of N-alkylation and N-acylation reactions. This reactivity is fundamental to building more complex molecules from the 4-nitropyrazole scaffold.

  • 4-nitro-1H-pyrazole: Highly reactive towards bases, enabling facile N-functionalization.

  • 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one: Lacks the acidic proton and is therefore unreactive towards bases at the N1 position. Its synthesis, in fact, is an example of such an N-alkylation reaction starting from 4-nitropyrazole.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazole ring, especially when substituted with a strong electron-withdrawing group like a nitro group, is highly electron-deficient. This makes it susceptible to nucleophilic attack, potentially leading to the displacement of the nitro group (SNAr).[10] Research on di- and trinitropyrazoles shows that the nature of the N1-substituent can direct which nitro group is preferentially substituted.

While direct SNAr at the C4 position is a known reaction for nitropyrazoles, the steric environment created by the N1-substituent is a critical factor.

  • 4-nitro-1H-pyrazole: The ring is sterically unhindered, allowing nucleophiles to approach the C3 and C5 positions, which can influence the SNAr reaction at C4.

  • 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one: The bulky tert-butyl group on the N1-substituent creates significant steric hindrance around the C5 position.[11] This shielding effect would likely decrease the molecule's overall reactivity towards SNAr compared to its N-unsubstituted counterpart, as the approach of a nucleophile to the ring is impeded.

Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a robust and essential transformation in organic synthesis, often serving as a step in the production of dyes, pharmaceuticals, and other fine chemicals.[12] This reaction is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl).[13][14]

Both compounds are expected to undergo this reduction to yield the corresponding 4-aminopyrazole derivatives. However, the reaction kinetics may differ.

  • 4-nitro-1H-pyrazole: The nitro group is readily accessible to chemical reagents and catalysts.

  • 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one: While the nitro group at C4 is somewhat remote from the N1-substituent, the overall bulk of the molecule could slightly hinder its ability to adsorb onto the surface of a heterogeneous catalyst (like Pd/C). This may result in a marginally slower reaction rate under heterogeneous hydrogenation conditions. Reactions using homogeneous reducing agents (like SnCl₂ in HCl) are less likely to be affected by this steric factor.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the pyrazole ring generally occurs at the C4 position.[15] However, in both of our subject molecules, this position is already occupied by a strongly deactivating nitro group. Further electrophilic substitution at the remaining C3 or C5 positions is extremely difficult and would require harsh, forcing conditions.[16] The N1-substituent in 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one would influence the regioselectivity between the C3 and C5 positions, but for all practical purposes, both molecules can be considered highly unreactive towards EAS.[17]

Side-Chain Reactivity

This is a unique feature of the N-substituted analogue. The butan-2-one moiety provides a distinct reactive handle that is absent in 4-nitro-1H-pyrazole. The ketone's carbonyl group can undergo a range of classic reactions:

  • Reduction: Can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Nucleophilic Addition: Can react with Grignard or organolithium reagents to form tertiary alcohols.

  • Enolate Chemistry: The α-protons on the methylene group (adjacent to the carbonyl) can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation or aldol-type reactions.

This additional functionality makes 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one a more versatile building block for certain synthetic strategies where modification of the N1-substituent is desired.

Summary of Reactivity Comparison

Reaction Type4-nitro-1H-pyrazole3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-oneKey Differentiating Factor
N-Functionalization High Reactivity. Readily deprotonated and alkylated/acylated.Inert. Lacks acidic N-H proton.Presence of Acidic N-H
SNAr (Nitro displacement) Moderately Reactive. Sterically accessible ring.Lower Predicted Reactivity. Bulky N1-group hinders nucleophilic approach.Steric Hindrance
Nitro Group Reduction High Reactivity. Readily reduced to 4-aminopyrazole.High Reactivity. May be slightly slower with heterogeneous catalysts.Steric Hindrance
Electrophilic Substitution Very Low Reactivity. Highly deactivated ring.Very Low Reactivity. Highly deactivated ring.Electronic Deactivation
Side-Chain Reactions Not Applicable. Reactive. Ketone allows for reduction, nucleophilic addition, etc.Presence of Ketone Moiety

Experimental Protocol: Comparative Reduction of the Nitro Group

To empirically validate the predicted reactivity, a comparative reduction experiment can be performed. The use of tin(II) chloride in hydrochloric acid is a reliable and well-established method for reducing aromatic nitro compounds that avoids heterogeneous catalysts.[13]

Objective: To compare the rate and yield of the reduction of 4-nitro-1H-pyrazole and 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one to their corresponding amines.

Figure 2. Workflow for the comparative reduction experiment.

Materials:

  • 4-nitro-1H-pyrazole

  • 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Deionized water

Procedure (to be run in parallel for both compounds):

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitropyrazole starting material (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10 mL per mmol of substrate). In a separate beaker, dissolve tin(II) chloride dihydrate (approx. 4.0 eq) in concentrated HCl (approx. 5 mL per mmol of substrate) with gentle warming. Carefully add the acidic tin solution to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress every 30 minutes by taking a small aliquot, neutralizing it with NaHCO₃ solution, extracting with EtOAc, and spotting on a TLC plate. The disappearance of the starting material spot indicates reaction completion. Record the time to completion for each reaction.

  • Work-up: Once complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of NaOH or NaHCO₃ until the pH is ~8-9. Caution: This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aminopyrazole.

  • Analysis: Purify the crude product by column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and calculate the final yield.

Conclusion

The comparison between 4-nitro-1H-pyrazole and 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one serves as an excellent case study in how N-substitution dictates the reactivity of a heterocyclic core.

The primary divergence in their chemical behavior is clear:

  • N-H Reactivity: 4-nitro-1H-pyrazole's utility as a building block is largely defined by its acidic N-H proton, which allows for straightforward N-functionalization. This pathway is completely absent in its N-substituted counterpart.

  • Steric Effects: The bulky tert-butyl keto substituent on 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one introduces significant steric hindrance, which is predicted to reduce its reactivity in ring-centered reactions like nucleophilic aromatic substitution.

  • Orthogonal Reactivity: The N-substituted analogue possesses a ketone group, offering a site for chemical modifications that are completely independent of the pyrazole ring's chemistry.

For researchers, the choice between these two molecules is therefore highly dependent on the synthetic goal. 4-nitro-1H-pyrazole is the ideal starting point when subsequent modification at the N1 position is desired. In contrast, 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one would be selected when the N1 position must remain blocked and when the synthetic strategy calls for transformations on a side-chain, such as the reduction of the nitro group followed by manipulation of the ketone.

References

  • ResearchGate. (n.d.). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles | Request PDF. Retrieved from [Link]

  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • Scribd. (n.d.). Electrophilic Substitution Reactions in Pyrazole. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Retrieved from [Link]

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  • ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring | Request PDF. Retrieved from [Link]

  • Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Retrieved from [Link]

  • RSC Publishing. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Retrieved from [Link]

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  • IntechOpen. (2022, November 27). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]

  • MDPI. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

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  • ACS Publications. (2019, November 13). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. Retrieved from [Link]

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Comparative

Validating the Biological Efficacy of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one Derivatives: A Comparative Guide

This guide provides a comprehensive framework for validating the biological efficacy of novel 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one derivatives. Recognizing the burgeoning interest in pyrazole-based scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the biological efficacy of novel 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one derivatives. Recognizing the burgeoning interest in pyrazole-based scaffolds for therapeutic applications, this document outlines a systematic approach to evaluating their potential as anticancer and antimicrobial agents. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key validation assays, and present a template for comparative data analysis.

Introduction: The Promise of the 4-Nitropyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The introduction of a nitro group, particularly at the 4-position of the pyrazole ring, can significantly influence the molecule's electronic properties and, consequently, its biological activity.[3] The 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one backbone combines this activated pyrazole ring with a ketone-containing aliphatic side chain, offering a unique chemical space for the development of novel therapeutic agents.

The rationale for investigating this class of compounds is rooted in established structure-activity relationships (SAR) within the broader pyrazole family. The presence of the 4-nitro group, a strong electron-withdrawing group, can enhance the compound's ability to participate in biological interactions, potentially through mechanisms involving bioreduction.[4] Furthermore, the lipophilic butanone side chain can modulate the compound's pharmacokinetic properties, such as membrane permeability and target engagement.

This guide will focus on two primary areas of biological validation: anticancer (cytotoxic) activity and antimicrobial efficacy . These areas are selected based on the recurrent exhibition of such properties by various nitropyrazole derivatives in preclinical studies.[3][5]

Part 1: Comparative Analysis of Anticancer Efficacy

The evaluation of novel compounds for anticancer activity is a critical step in drug discovery.[6] For the 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one series, a primary assessment of their cytotoxic effects against a panel of human cancer cell lines is recommended.

Experimental Rationale

The initial screening for anticancer potential typically involves assessing a compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines. The choice of cell lines should ideally represent different cancer types to identify broad-spectrum activity or potential selectivity. For instance, a panel could include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

  • A normal cell line (e.g., HDFs - Human Dermal Fibroblasts): To assess selectivity and potential toxicity to non-cancerous cells.[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and robust colorimetric method for determining cell viability.[1][7][8] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9]

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The results of the cytotoxicity assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[10] A lower IC50 value indicates higher potency. The data should be presented in a clear, tabular format for easy comparison across different derivatives and cell lines.

Table 1: Hypothetical Cytotoxicity Data for 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one Derivatives

Compound IDR-Group ModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116IC50 (µM) vs. HDF (Normal Cells)Selectivity Index (SI) vs. MCF-7
Lead Compound H15.222.518.9>100>6.5
Derivative A 4-Cl-Ph5.88.16.585.314.7
Derivative B 4-OCH3-Ph25.435.129.8>100>3.9
Doxorubicin (Control) -0.91.20.85.46.0

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methodologies.[7][11]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds and a positive control (e.g., Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add serial dilutions of compounds incubation_48h Incubate 48-72h compound_addition->incubation_48h mtt_addition Add MTT solution incubation_4h Incubate 2-4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Potential Mechanism of Action: Apoptosis Induction

Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. Should the initial screening reveal potent cytotoxic activity, further investigation into the mechanism of cell death is warranted.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Pyrazole Derivative death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor mitochondrion Mitochondrion compound->mitochondrion pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c release mitochondrion->cytochrome_c bax_bak Bax/Bak bax_bak->mitochondrion apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome pro_caspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.

Part 2: Comparative Analysis of Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[12] Pyrazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[3]

Experimental Rationale

The initial evaluation of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] A panel of clinically relevant bacterial strains should be used, including representatives of both Gram-positive and Gram-negative bacteria. For example:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

The broth microdilution method is a standardized and widely used technique for determining MIC values.[15][16]

Data Presentation: Comparative Antimicrobial Activity (MIC Values)

The MIC values provide a quantitative measure of a compound's potency against different bacterial strains. The results should be tabulated for straightforward comparison.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one Derivatives

Compound IDR-Group ModificationS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Lead Compound H3264>128>128
Derivative A 4-Cl-Ph81664128
Derivative B 4-OCH3-Ph64128>128>128
Ciprofloxacin (Control) -0.510.0150.25
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and a positive control (e.g., Ciprofloxacin) dissolved in a suitable solvent

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds and the control antibiotic in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader.

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare bacterial inoculum (0.5 McFarland) compound_dilution Prepare serial dilutions of compounds in 96-well plate inoculation Inoculate plate with bacterial suspension compound_dilution->inoculation incubation Incubate 16-20h at 35°C inoculation->incubation read_mic Visually determine MIC (lowest concentration with no growth) incubation->read_mic

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

This guide provides a foundational strategy for the systematic evaluation of the biological efficacy of 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one derivatives. By employing standardized in vitro assays for cytotoxicity and antimicrobial activity, researchers can generate robust and comparable data to identify promising lead compounds. The provided protocols and data presentation templates are intended to facilitate this process and encourage further exploration of this interesting chemical scaffold. Subsequent studies should focus on elucidating the mechanisms of action of the most potent derivatives and evaluating their in vivo efficacy and safety profiles.

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  • The in vitro antibacterial activity of compounds 4(a–g), 5(a–g), and 7(a–g). ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. Available at: [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. PMC. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. PMC. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF KETOROLAC ANALOGS. Semantic Scholar. Available at: [Link]

  • Structure–activity relationship and the effect of substituted moieties... ResearchGate. Available at: [Link]

  • (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. Available at: [Link]

  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. PubMed. Available at: [Link]

Sources

Comparative

The Reproducibility of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one Synthesis: A Comparative Technical Guide

As a building block for kinase inhibitors, agrochemicals, and energetic materials, 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a highly sought-after intermediate[1]. However, its synthesis—a seemingly straight...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block for kinase inhibitors, agrochemicals, and energetic materials, 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a highly sought-after intermediate[1]. However, its synthesis—a seemingly straightforward N-alkylation of 4-nitropyrazole with a pinacolone derivative—plagues many laboratories with inconsistent yields, batch-to-batch impurity variations, and scalability bottlenecks.

This guide objectively deconstructs the synthetic pathways used to generate this molecule, analyzing the mechanistic causality behind reagent choices and providing self-validating protocols to ensure absolute reproducibility across different laboratory environments.

Mechanistic Bottlenecks: Chemoselectivity over Regioselectivity

When alkylating pyrazoles, chemists typically battle regioselectivity (N1 vs. N2 substitution)[2]. However, 4-nitropyrazole is unique. Due to its rapid tautomerization and inherent plane of symmetry through the C4-nitro group, alkylation at either nitrogen yields the exact same regioisomer[3].

With regioselectivity eliminated as a variable, the reproducibility crisis stems entirely from chemoselectivity and reagent stability . The alkylating agents required for this synthesis are α-haloketones (either 1-bromo- or 1-chloro-3,3-dimethylbutan-2-one). α-Haloketones are highly reactive, bifunctional electrophiles[4]. If the reaction conditions (base strength, temperature, solvent) are not perfectly tuned, the haloketone will undergo competing side reactions, including Darzens-type condensations, epoxide formation, or thermal degradation, rather than the desired SN2 S-alkylation.

Pathway SM 4-Nitro-1H-pyrazole + α-Halopinacolone PathA Pathway A: K2CO3 / DMF SM->PathA PathB Pathway B: NaH / THF SM->PathB PathC Pathway C: Cs2CO3 / MeCN / KI SM->PathC Prod Target Product: N-Alkylated Pyrazole PathA->Prod 65% Yield Degrad Side Reactions (Degradation/Aldol) PathA->Degrad High PathB->Prod 75% Yield PathB->Degrad Moderate PathC->Prod 95% Yield

Fig 1: Comparative reaction pathways for the N-alkylation of 4-nitropyrazole.

Comparative Analysis of Synthetic Pathways

To establish a reproducible standard, we must compare the three dominant pathways utilized in process chemistry for this transformation.

ParameterPathway A (Classical)Pathway B (Strong Base)Pathway C (Finkelstein-Assisted)
Reagents 4-Nitropyrazole, Bromopinacolone, K₂CO₃4-Nitropyrazole, Chloropinacolone, NaH4-Nitropyrazole, Chloropinacolone, Cs₂CO₃, KI
Solvent DMFTHF (Anhydrous)Acetonitrile (MeCN)
Temperature 60 °C0 °C to Room Temp80 °C (Reflux)
Reaction Time 12–16 h2–4 h6–8 h
Average Yield 65–75%70–80%85–95%
Reproducibility Low (Reagent degradation)Moderate (Moisture sensitive)High (Robust, scalable)
Impurity Profile High (Aldol/Epoxide byproducts)Moderate (Over-alkylation risk)Low (Clean conversion)
Causality Behind the Data
  • Pathway A fails in reproducibility because bromopinacolone is thermally labile and light-sensitive. Extended heating in DMF causes the SN2 S-alkylation to compete with the thermal decomposition of the bromide.

  • Pathway B utilizes chloropinacolone, which is far more stable. However, the use of Sodium Hydride (NaH) creates a highly basic environment that can trigger the deprotonation of the α-haloketone itself, leading to self-condensation (Darzens reaction)[4].

  • Pathway C is the optimal route. It utilizes the stable, cheaper chloropinacolone but pairs it with a catalytic amount of Potassium Iodide (KI) and Cesium Carbonate (Cs₂CO₃). The KI acts as a SN2 catalyst via the SN2 Finkelstein reaction, converting the unreactive chloride into a highly reactive iodide in situ. Simultaneously, the "Cesium Effect" enhances the nucleophilicity of the pyrazole nitrogen due to the large, highly polarizable Cs⁺ ion creating a more "naked" and reactive pyrazolate anion.

LogicTree Start Select Haloketone Reagent Br Bromopinacolone (High Reactivity, Low Stability) Start->Br Cl Chloropinacolone (Low Reactivity, High Stability) Start->Cl BaseBr Use Mild Base (K2CO3) Strict Temp Control (<60°C) Br->BaseBr BaseCl Requires Activation (Finkelstein Catalyst) Cl->BaseCl Optimum Optimal Scalable Route (KI + Cs2CO3 in MeCN) BaseCl->Optimum Recommended

Fig 2: Logical decision tree for reagent selection in pyrazole alkylation.

Self-Validating Experimental Protocols

To guarantee cross-lab reproducibility, the following protocols include built-in visual and analytical validation markers.

Recommended Protocol: Pathway C (Finkelstein-Assisted Alkylation)

This protocol is designed for maximum yield, utilizing stable reagents and exploiting in situ catalytic activation.

Materials:

  • 4-Nitro-1H-pyrazole (1.0 equiv, 10.0 mmol, 1.13 g)

  • 1-Chloro-3,3-dimethylbutan-2-one (1.1 equiv, 11.0 mmol, 1.48 g)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 15.0 mmol, 4.88 g)

  • Potassium Iodide (KI) (0.2 equiv, 2.0 mmol, 0.33 g)

  • Acetonitrile (MeCN), HPLC grade (30 mL)

Step-by-Step Workflow:

  • Initiation: Charge a 100 mL round-bottom flask with 4-nitro-1H-pyrazole, KI, and MeCN. Stir at room temperature for 5 minutes.

    • Validation Marker: The solution will appear pale yellow and homogenous.

  • Base Addition: Add Cs₂CO₃ in one portion. The mixture will become a heterogeneous suspension.

  • Electrophile Addition: Add 1-chloro-3,3-dimethylbutan-2-one dropwise over 2 minutes.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours.

    • Validation Marker: As the Finkelstein exchange occurs, the solution will temporarily deepen to an amber color. The coarse Cs₂CO₃ powder will gradually be replaced by a finer, denser precipitate of CsCl and KCl.

  • Reaction Tracking: At S+4 hours, pull an aliquot for TLC (Eluent: Hexanes/EtOAc 3:1).

    • Validation Marker: The starting material (Rf ~0.2, UV active) should be completely consumed, replaced by a single major product spot (Rf ~0.5, UV active).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and quench with Distilled Water (50 mL). Transfer to a separatory funnel.

  • Isolation: Extract the aqueous layer with SN2 EtOAc (2 x 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure by NMR. If necessary, recrystallize from hot hexanes/minimal EtOAc to yield pristine white crystals.

Baseline Protocol: Pathway A (Classical Alkylation)

Provided for comparison. This is the most commonly published route but is highly susceptible to thermal degradation[1].

Materials:

  • 4-Nitro-1H-pyrazole (1.0 equiv, 10.0 mmol, 1.13 g)

  • 1-Bromo-3,3-dimethylbutan-2-one (1.1 equiv, 11.0 mmol, 1.97 g) Note: Must be stored at 4°C and protected from light.

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Dimethylformamide (DMF), Anhydrous (25 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-nitro-1H-pyrazole in anhydrous DMF in a flame-dried flask under nitrogen. Add K₂CO₃ and stir for 15 minutes at room temperature.

  • Alkylation: Cool the flask to 0 °C using an ice bath. Add 1-bromo-3,3-dimethylbutan-2-one dropwise to control the exotherm.

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature, then gently heat to 60 °C for 12 hours.

    • Validation Marker: If the reaction turns dark brown or black, the bromopinacolone has thermally degraded. The temperature must be strictly controlled.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract heavily with SN2 EtOAc (3 x 40 mL) to overcome DMF's miscibility. Wash the organic layer with 5% LiCl aqueous solution (3 x 30 mL) to remove residual DMF.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography to separate the product from degradation impurities.

Conclusion

The reproducibility of synthesizing 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is not hindered by the regioselectivity issues common to pyrazole chemistry, but rather by the inherent instability of α-haloketones[4]. By abandoning the classical bromopinacolone/DMF route in favor of a Finkelstein-assisted chloropinacolone/MeCN methodology, laboratories can achieve near-quantitative yields, eliminate complex chromatographic purifications, and ensure absolute batch-to-batch consistency.

References
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL:[Link][5]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL:[Link][2]

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction Source: ACS Publications URL:[Link][3]

  • US10695323B2 - Compounds useful as kinase inhibitors Source: Google Patents URL:[1]

  • α-Halo ketone Source: Wikipedia URL:[Link][4]

Sources

Validation

Comprehensive Spectroscopic Validation Guide: Experimental vs. Theoretical (DFT) Models for 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of validating highly functionalized heterocyclic intermediates. The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of validating highly functionalized heterocyclic intermediates. The compound 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one presents a fascinating spectroscopic profile. It combines an electron-deficient 4-nitro-1H-pyrazole pharmacophore with a sterically demanding pinacolone (3,3-dimethyl-2-oxobutyl) moiety.

Relying solely on experimental data can lead to ambiguous assignments, particularly in the fingerprint region of the IR spectrum or when identifying overlapping proton signals. To establish absolute structural certainty, modern workflows mandate the integration of experimental spectroscopy with Density Functional Theory (DFT). This guide provides an objective, causality-driven comparison between experimental acquisitions and DFT models, establishing a self-validating framework for molecular characterization.

Computational Methodology & Strategic Causality

To generate theoretical spectra that accurately mirror experimental reality, the choice of the computational functional and basis set is critical. For this molecule, we employ the B3LYP functional paired with the 6-311++G(d,p) basis set .

The Causality Behind the Choice:

  • Diffuse Functions (++): The nitro group (-NO₂) and the carbonyl oxygen possess lone pairs and diffuse electron clouds. Omitting diffuse functions would artificially compress these electron densities, leading to significant errors in predicting the C=O and NO₂ vibrational frequencies.

  • Polarization Functions (d,p): The bulky tert-butyl group creates severe steric hindrance. Polarization functions allow the molecular orbitals to distort asymmetrically, accurately modeling the steric clash between the pinacolone chain and the pyrazole ring.

This methodology aligns with established standards for 1[1], ensuring that our simulated geometry represents the true global minimum.

Workflow cluster_exp Experimental Track cluster_dft Theoretical Track (DFT) Exp Sample Synthesis & Purification Spec Spectroscopic Acquisition (IR, NMR, UV-Vis) Exp->Spec Comp Comparative Analysis & Data Validation Spec->Comp DFT B3LYP/6-311++G(d,p) Model Setup Geom Geometry Optimization & Frequencies DFT->Geom TD TD-DFT (UV-Vis) & GIAO (NMR) Geom->TD Geom->Comp TD->Comp

Fig 1: Parallel experimental and theoretical workflow for spectroscopic validation.

Vibrational Spectroscopy (FT-IR): Correcting for Anharmonicity

In FT-IR analysis, DFT inherently overestimates vibrational frequencies. This occurs because the harmonic oscillator approximation used in standard quantum mechanics ignores the anharmonic nature of real chemical bonds. To correct this, we apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)), a practice validated in2[2].

Quantitative Data Comparison: FT-IR
Vibrational ModeExperimental (cm⁻¹)DFT Calculated (cm⁻¹)Scaled DFT (0.961)
C=O stretch (ketone) 172517981728
NO₂ asymmetric stretch 154016051542
C=N stretch (pyrazole) 148515481488
NO₂ symmetric stretch 134513951341
C-H stretch (tert-butyl) 296530802960

Insight: The excellent agreement between the experimental C=O stretch (1725 cm⁻¹) and the scaled DFT value (1728 cm⁻¹) confirms the absence of intermolecular hydrogen bonding, which would otherwise red-shift the experimental peak.

Nuclear Magnetic Resonance (NMR): GIAO Method Validation

For NMR, we utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic magnetic shielding tensors. The highly electron-withdrawing nature of the nitro group at the C-4 position of the pyrazole ring drastically deshields the adjacent protons (H-3 and H-5). Furthermore, the methylene (-CH₂-) protons are sandwiched between two highly electronegative centers (the pyrazole nitrogen and the carbonyl group), resulting in an unusually high chemical shift.

Quantitative Data Comparison: ¹H and ¹³C NMR (CDCl₃)
Nucleus / PositionExperimental (ppm)DFT (GIAO) (ppm)Δ (Exp - DFT)
¹H - tert-butyl (9H) 1.281.25+0.03
¹H - CH₂ (2H) 5.225.15+0.07
¹H - Pyrazole H-3 8.158.20-0.05
¹H - Pyrazole H-5 8.328.45-0.13
¹³C - C=O 205.4208.1-2.7
¹³C - CH₂ 56.258.0-1.8

Insight: The theoretical model accurately predicts the extreme deshielding of the pyrazole protons (>8.0 ppm). The slight overestimation in the ¹³C C=O shift is a known limitation of the GIAO method when modeling highly polarized π-systems without explicit solvent molecules.

Electronic Transitions & Frontier Molecular Orbitals (FMO)

Understanding the UV-Vis spectrum requires analyzing the Frontier Molecular Orbitals (HOMO and LUMO) via Time-Dependent DFT (TD-DFT). As noted in studies on 3[3], the electronic transition is dominated by Intramolecular Charge Transfer (ICT).

In our molecule, the HOMO is localized primarily on the electron-rich π-system of the pyrazole ring, while the LUMO is heavily concentrated on the strongly electron-withdrawing nitro group. The experimental UV-Vis spectrum exhibits a broad absorption band at λ_max ≈ 280 nm , which perfectly correlates with the TD-DFT predicted HOMO → LUMO transition (λ_calc = 285 nm, oscillator strength f = 0.12).

FMO HOMO HOMO (Localized on Pyrazole u03C0-system) LUMO LUMO (Localized on Nitro u03C0*-orbital) HOMO->LUMO Intramolecular Charge Transfer TD-DFT Excitation (u03BB ~ 285 nm)

Fig 2: Frontier Molecular Orbital (FMO) charge transfer pathway upon UV excitation.

Self-Validating Experimental Protocols

To ensure the experimental data is robust enough to be compared against high-level quantum mechanical models, the following self-validating protocols must be strictly adhered to.

Protocol A: FT-IR Acquisition
  • Background Validation: Perform a background scan of the empty ATR crystal immediately prior to sample loading. Causality: This subtracts atmospheric H₂O and CO₂, preventing spurious peaks in the 1600-1700 cm⁻¹ region that could obscure the critical C=O stretch.

  • Sample Preparation: Apply 2-3 mg of the solid compound directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record 32 scans at a resolution of 4 cm⁻¹.

  • Self-Check: Verify that the baseline is flat at 4000 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive scattering, requiring sample re-application.

Protocol B: NMR Acquisition (¹H and ¹³C)
  • Solvent & Standard: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero-point internal standard, which is mandatory for calculating the precise Δ (Exp - DFT) values.

  • Shimming & Tuning: Perform automated gradient shimming. Manually verify the lock signal stability.

  • Acquisition: Run 16 transients for ¹H (relaxation delay = 1s) and 512 transients for ¹³C (relaxation delay = 2s).

  • Self-Check: The CDCl₃ solvent peak must appear exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If it deviates, the internal referencing has failed, and the GIAO comparison will be invalid.

References

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
  • Comprehensive DFT study of 3-(2-furyl)
  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with authoritative, self-validating procedures for the handling and disposal of 3,3-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with authoritative, self-validating procedures for the handling and disposal of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one . This guide transcends basic safety data by explaining the fundamental chemical causality behind each operational requirement, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Hazard Characterization & Chemical Causality

To safely manage chemical waste, one must first understand the molecular mechanisms that dictate its behavior. 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one presents a unique hazard profile driven by two distinct structural moieties:

  • The Pinacolone Derivative Tail (Lipophilicity): The integration of a bulky tert-butyl group adjacent to the ketone significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity facilitates rapid permeation through biological membranes (e.g., the stratum corneum) and accelerates the degradation of standard laboratory gloves. This dictates the necessity for advanced barrier protection during disposal operations ().

  • The 4-Nitro-1H-Pyrazole Core (Reactivity & Toxicity): The nitro group acts as a powerful electron sink on the pyrazole ring. While mono-nitrated heterocycles do not typically exhibit the shock sensitivity of poly-nitrated explosives, they remain thermodynamically unstable when exposed to strong reducing agents, risking violent exothermic decomposition. Furthermore, nitroaromatics are notoriously recalcitrant to biological wastewater treatment and exhibit high aquatic toxicity, making high-temperature incineration the only viable disposal route ().

Quantitative Waste Segregation & PPE Guidelines

Proper segregation prevents catastrophic in-container reactions and ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines.

Table 1: Waste Segregation and Compatibility Guidelines
Waste Stream MatrixCompatibility StatusIncompatible Materials (DO NOT MIX)Required Primary Container
Neat Solid (Pure) Stable under ambient conditionsStrong bases, reducing agents (NaBH₄, LiAlH₄)Double-bagged in HDPE solid waste bin
Halogenated Solvent Highly Compatible (e.g., DCM, Chloroform)Alkali metals, strong oxidizersAmber glass or HDPE carboy (Vented cap)
Non-Halogenated Compatible (e.g., EtOAc, MeOH)Concentrated acids, strong oxidizersHDPE carboy (Vented cap)
Aqueous Waste Poorly soluble; forms suspensionsBiological waste, cyanidesHDPE carboy (pH adjusted to 6-8)
Table 2: Personal Protective Equipment (PPE) for Disposal
PPE CategorySpecificationScientific Justification
Hand Protection Butyl rubber over standard nitrileHigh LogP of the pinacolone moiety allows rapid permeation through thin nitrile.
Eye Protection Tight-sealing safety gogglesNitro-pyrazoles are severe ocular irritants; prevents aerosolized exposure.
Respiratory N95 or NIOSH-approved respiratorRequired only when sweeping dry solids to prevent inhalation of toxic dust.

Standard Operating Procedure (SOP): Routine Disposal

Every step in this workflow is designed as a self-validating system to eliminate human error during waste processing.

Step 1: Waste Characterization and Matrix Assessment

  • Action: Identify the physical state of the waste (solid vs. solution).

  • Validation Check: Review the experimental laboratory notebook to confirm that no strong reducing agents or incompatible bases are present in the mixture before proceeding.

Step 2: Container Selection and Preparation

  • Action: Select a high-density polyethylene (HDPE) or amber glass container compatible with the solvent matrix. Ensure the cap features a PTFE liner.

  • Validation Check: Physically inspect the container for micro-fractures, pre-existing incompatible residue, or compromised threading.

Step 3: Transfer and Quenching

  • Action: Perform all transfers inside a certified, externally exhausted chemical fume hood. If the compound is part of a reactive aqueous mixture, quench it appropriately.

  • Validation Check: Use universal pH indicator strips to confirm the solution is strictly neutral (pH 6-8) before sealing the container. This prevents gas evolution and subsequent pressure build-up.

Step 4: Labeling and EHS Handover

  • Action: Affix a RCRA-compliant hazardous waste label detailing the exact chemical name and its matrix (). Mark the hazards clearly: "Toxic," "Irritant," and "Environmental Hazard." Store in a secondary containment tray away from direct UV light until collected for high-temperature incineration.

WasteSegregation A Waste Generation: 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one B Determine Waste Matrix A->B C Pure Solid / Neat B->C D Mixed with Halogenated Solvents (e.g., DCM) B->D E Mixed with Non-Halogenated Solvents (e.g., EtOAc, MeOH) B->E F Collect in Double-Bagged Compatible Solid Waste Bin C->F G Segregate into Halogenated Liquid Waste D->G H Segregate into Non-Halogenated Liquid Waste E->H I Labeling & EHS Handover: EPA RCRA Compliant F->I G->I H->I J High-Temperature Incineration (Destruction of Nitro Heterocycle) I->J

Figure 1: Waste segregation and disposal logic for nitro-pyrazole derivatives.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure ().

Step 1: Isolation and PPE Escalation

  • Evacuate non-essential personnel from the immediate area.

  • Upgrade PPE to include a localized respirator and heavy-duty butyl rubber gloves over standard nitrile.

Step 2: Containment and Absorption

  • For Solids: Lightly dampen the solid with water or a high-flashpoint solvent (like isopropanol) to prevent the generation of toxic dust.

  • For Liquids: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do NOT use combustible materials like sawdust, as nitroaromatics can react exothermically with organic matrices under certain conditions.

Step 3: Collection and Decontamination

  • Carefully sweep the absorbed material using a non-sparking tool and place it into a wide-mouth HDPE waste bucket.

  • Wash the spill area with a mixture of water and a mild detergent, collecting all washings as hazardous liquid waste.

  • Validation Check: Visually inspect the area under standard lighting to ensure zero crystalline residue remains.

SpillResponse Start Spill Detected Assess Assess Spill Size & State Start->Assess Solid Solid Spill (< 50g) Assess->Solid Liquid Solution Spill (in Organic Solvent) Assess->Liquid Large Large Spill / High Risk (Evacuate & Call EHS) Assess->Large Sweep Dampen with Water/Solvent & Carefully Sweep Solid->Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect in Chemically Compatible Container Sweep->Collect Absorb->Collect Label Label as Hazardous Nitroaromatic Waste Collect->Label Dispose Transfer to EHS for Incineration Label->Dispose

Figure 2: Step-by-step spill response workflow for solid and liquid matrices.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link][1]

  • Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link][2]

  • Title: Biological/Chemical Waste Management Source: National Science Teaching Association (NSTA) URL: [Link][3]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Editorial Note: This guide provides essential safety and handling protocols for 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Editorial Note: This guide provides essential safety and handling protocols for 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are synthesized from expert analysis of its structural motifs—a nitropyrazole ring and a ketone functional group—and data from analogous chemical structures.[1][2] This conservative approach is designed to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: A Structural Analysis

The primary hazards associated with 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one are inferred from its constituent chemical groups. The nitropyrazole moiety is a well-documented toxophore and energetic functional group, while the ketone structure informs its solubility and reactivity.

Based on data from structurally similar nitropyrazole compounds, the following hazards should be assumed[3][4]:

Hazard Classification Description & Rationale Potential GHS Hazard Statement
Acute Toxicity (Oral) Nitropyrazole derivatives are frequently classified as harmful if swallowed.[3][5]H302: Harmful if swallowed
Skin Irritation Aromatic nitro compounds and heterocyclic amines can cause significant skin irritation upon contact.[3]H315: Causes skin irritation
Serious Eye Irritation Direct contact of powdered or dissolved compounds of this class with eyes is likely to cause serious irritation.[3][5]H319: Causes serious eye irritation
Respiratory Irritation Inhalation of fine powders or aerosols may lead to irritation of the respiratory tract.[3]H335: May cause respiratory irritation
Explosive/Reactive Hazard Many organic nitro compounds are energetic and can be sensitive to shock, friction, or heat, and may decompose explosively under certain conditions.[6][7] They are also incompatible with strong bases, amines, and oxidizing/reducing agents.[8]H201-H204: Explosive

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure and physical hazard. The following equipment must be utilized for all procedures involving this compound.

Body Area Required PPE Specifications & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are essential for protecting against splashes and fine dust.[9] A face shield, worn over goggles, provides a secondary barrier against splashes during bulk transfers or reactions. All eye and face protection must be ANSI Z87.1-compliant.[8]
Skin/Body Flame-Resistant (FR) Lab Coat & Chemical ApronA flame-resistant lab coat is a critical precaution due to the potential energetic nature of nitro compounds.[1] A chemical-resistant apron should be worn over the lab coat during procedures with a high risk of splashing.
Hands Chemically Resistant Gloves (Double-Gloving Recommended)Nitrile gloves are a standard baseline. For prolonged handling or immersion, heavier-duty options like neoprene or butyl rubber are recommended.[8] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.
Respiratory NIOSH-Approved RespiratorAll work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[8] If weighing or handling outside of a hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of fine powders.[1][9]
Feet Closed-toe, Chemical-Resistant ShoesProtects feet from potential spills.[1][9]
Workflow for PPE Application and Removal

The sequence of donning and doffing PPE is critical to prevent cross-contamination. Follow this validated procedure rigorously.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Hand Hygiene d2 2. Lab Coat / Apron d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Gloves (Outer Pair Last) d4->d5 f1 1. Remove Outer Gloves f2 2. Remove Apron / Lab Coat f1->f2 f3 3. Hand Hygiene f2->f3 f4 4. Remove Goggles / Face Shield f3->f4 f5 5. Remove Respirator f4->f5 f6 6. Remove Inner Gloves f5->f6 f7 7. Final Hand Hygiene f6->f7

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Benchtop to Storage

Engineering Controls
  • Chemical Fume Hood: All manipulations of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to control exposure.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[9]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[1]

Handling Procedures
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with disposable, absorbent bench paper.[1]

  • Weighing: If possible, weigh the compound directly within the fume hood. Use a draft shield to prevent the circulation of fine powders.[1]

  • Transfers: Use a spatula for solid transfers. For solutions, use appropriate volumetric glassware and a pipette. Avoid creating dust or aerosols.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It must be stored separately from incompatible materials, especially strong bases, amines, oxidizing agents, and reducing agents, to prevent vigorous or explosive reactions.[8]

Emergency Response Protocols

Spill Management

Immediate and correct response to a spill is critical.

Spill_Response start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size alert->assess minor Minor Spill assess->minor < 100g / 100mL major Major Spill assess->major > 100g / 100mL ppe Don Appropriate PPE (Include Respiratory Protection) minor->ppe ehs Contact EHS / Emergency Response major->ehs contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into Sealed Hazardous Waste Container contain->collect decon Decontaminate Area with Soap and Water collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose end Procedure Complete dispose->end

Caption: Decision workflow for chemical spill response.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Disposal Plan: A Lifecycle Approach

Nitro compound waste is considered hazardous and must be managed according to institutional and regulatory guidelines.[8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [2][8]

Waste Segregation and Collection
  • Solid Waste: All contaminated solids—including used gloves, bench paper, weighing paper, and residual compound—must be collected in a designated, labeled hazardous waste container for nitro compounds or halogenated organic solids.[1][2]

  • Liquid Waste: Solutions containing the compound and any solvent rinsate from decontaminating glassware must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams that may be incompatible (e.g., strong acids, bases).[13]

  • Containerization:

    • Use only compatible, sealable containers provided by your institution's Environmental Health & Safety (EHS) department.

    • Label the container clearly with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

    • Keep waste containers closed at all times, except when adding waste.[9]

Final Disposal

Store the sealed and labeled waste containers in a designated satellite accumulation area. Contact your institution's EHS department to schedule a pickup for proper disposal.[8]

References

  • Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
  • Chemical Treatment as a Pre-requisite for Effective Disposal of Tri Nitro Toluene (TNT). ResearchGate.
  • SAFETY DATA SHEET - 2,3-Dimethyl-1-(4-methylphenyl)-3-pyrazolin-5-one. Fisher Scientific.
  • Gas Detectors & PPE for Nitrobenzene. Dräger.
  • SAFETY DATA SHEET - 2,3-Dimethyl-1-butene, 98+%. Spectrum Chemical.
  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds. Benchchem.
  • SAFETY DATA SHEET - 4-Nitropyrazole. Sigma-Aldrich.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet - 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cayman Chemical.
  • 3-Nitropyrazole Product Information. TCI AMERICA.
  • SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. BB FABRICATION.
  • SAFETY DATA SHEET - 4-Nitroaniline. Merck Millipore.
  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile. CymitQuimica.
  • Safety Data Sheet - [4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]-amine. Angene Chemical.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

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